GNE-0946
Beschreibung
Eigenschaften
IUPAC Name |
4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUZNSONHHQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-0946: A Technical Guide to its Mechanism of Action as a RORγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-0946 is a potent and selective small molecule modulator of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ, also known as RORc or NR1F3). Contrary to some commercially available information that erroneously classifies it as an agonist, primary scientific literature unequivocally identifies this compound as a RORγ inverse agonist . This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the relevant biological pathways and experimental workflows.
Core Mechanism of Action: RORγ Inverse Agonism
RORγ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). In its constitutively active state, RORγ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. This binding facilitates the recruitment of coactivator proteins, leading to the transcription of genes involved in inflammation, including IL-17.
As a RORγ inverse agonist, this compound binds to the ligand-binding domain (LBD) of the RORγ protein. This binding induces a conformational change in the receptor that destabilizes the interaction with coactivator proteins and may promote the recruitment of corepressor proteins. The net effect is the repression of RORγ-mediated gene transcription, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines. This mechanism makes RORγ inverse agonists like this compound promising therapeutic candidates for autoimmune diseases.
Signaling Pathway Diagram
Caption: Mechanism of RORγ inverse agonism by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings from the primary literature[1].
Table 1: In Vitro Potency of this compound
| Assay Type | Description | Endpoint | Value |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring the displacement of a fluorescently labeled peptide from the RORγ ligand-binding domain. | IC₅₀ | 8 nM |
| RORγ Cellular Reporter Assay | HEK293 cells co-transfected with a Gal4-RORγ-LBD fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activating sequence. | IC₅₀ | 23 nM |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Fold Selectivity vs. RORγ |
| RORα | Cellular Reporter Assay | >430-fold |
| RORβ | Cellular Reporter Assay | >430-fold |
| PPARγ | Cellular Reporter Assay | >430-fold |
| Other Nuclear Receptors (Panel) | Cellular Reporter Assays | >300-fold |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
RORγ TR-FRET Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between the RORγ Ligand-Binding Domain (LBD) and a coactivator peptide.
Experimental Workflow Diagram:
Caption: Workflow for the RORγ TR-FRET biochemical assay.
Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO.
-
Assay Plate Preparation: The diluted compound is added to a low-volume 384-well black plate.
-
Reagent Addition: A mixture containing GST-tagged RORγ-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC1), and a terbium-conjugated anti-GST antibody is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (FRET signal) and 495 nm (terbium signal).
-
Data Analysis: The ratio of the 520 nm to 495 nm signals is calculated, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
RORγ Cellular Reporter Assay
This cell-based assay measures the functional activity of this compound on RORγ-mediated transcription in a cellular context.
Experimental Workflow Diagram:
Caption: Workflow for the RORγ cellular reporter assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγ-LBD, and another containing a luciferase reporter gene downstream of a Gal4 Upstream Activating Sequence (UAS).
-
Cell Plating: Transfected cells are plated into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of this compound.
-
Incubation: The cells are incubated for a period of 16-24 hours to allow for compound effects on luciferase gene expression.
-
Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective RORγ inverse agonist that effectively suppresses RORγ-mediated transcription. Its mechanism of action, characterized by the inhibition of coactivator recruitment and subsequent downregulation of IL-17 production, highlights its potential as a tool for studying RORγ biology and as a starting point for the development of therapeutics for autoimmune and inflammatory diseases. The quantitative data and experimental protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. It is crucial to acknowledge its role as an inverse agonist, not an agonist, to ensure accurate interpretation of experimental results.
References
The Role of IRAK4 Inhibition in Th17 Cell Differentiation: A Technical Overview
Disclaimer: This technical guide details the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in the differentiation of T helper 17 (Th17) cells. As specific public domain data for "GNE-0946" is not available, this document infers its role based on its likely function as an IRAK4 inhibitor. The experimental data and pathways described are based on studies of IRAK4 kinase inactivation and the use of other IRAK4 inhibitors.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers of pathogenesis in a variety of autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of intracellular signaling pathways. A pivotal player in this process is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that is a critical mediator of signaling downstream of the IL-1 receptor (IL-1R) and Toll-like receptors (TLRs). Pharmacological inhibition of IRAK4, represents a promising therapeutic strategy for a range of autoimmune disorders by targeting a key node in the Th17 differentiation pathway.
IRAK4: A Central Node in Th17 Differentiation
The differentiation of Th17 cells is initiated by the combined action of Transforming Growth Factor-β (TGF-β) and pro-inflammatory cytokines such as IL-6 or IL-1β. Signaling through the IL-1 receptor is particularly crucial for the initial commitment to the Th17 lineage. IRAK4, as a key downstream component of the IL-1R signaling cascade, is essential for this process.
Upon IL-1β binding to its receptor, IRAK4 is recruited to the receptor complex and activated through phosphorylation. Activated IRAK4 then initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, which are critical for the expression of genes required for Th17 differentiation.
One of the key roles of IRAK4-mediated signaling in Th17 differentiation is the induction of the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt). RORγt, in conjunction with other transcription factors like STAT3, drives the expression of the signature Th17 cytokines, IL-17A and IL-17F.
Furthermore, IRAK4 kinase activity is essential for the expression of the IL-23 receptor (IL-23R). IL-23 is a cytokine that is critical for the expansion and stabilization of the Th17 phenotype. By promoting IL-23R expression, IRAK4 ensures that differentiating Th17 cells are responsive to IL-23, thereby reinforcing their pro-inflammatory phenotype. The absence or inhibition of IRAK4 activity leads to a failure to upregulate IL-23R, resulting in impaired Th17 cell expansion and function.
Quantitative Data on the Impact of IRAK4 Inhibition on Th17 Differentiation
The following tables summarize quantitative data from studies investigating the effects of IRAK4 inactivation or inhibition on key aspects of Th17 cell differentiation.
Table 1: Effect of IRAK4 Inhibition on Th17-Related Cytokine Production
| Cytokine | Method of IRAK4 Inhibition | Cell Type | Change in Production | Reference |
| IL-17A | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| IL-17F | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| IL-22 | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| TNF-α | IRAK1/4 inhibitor | Human PBMCs | Suppressed | |
| IL-6 | IRAK1/4 inhibitor | Human PBMCs | Suppressed | |
| IL-1β | IRAK1/4 inhibitor | Human PBMCs | Suppressed |
Table 2: Effect of IRAK4 Inhibition on Th17-Related Gene Expression
| Gene | Method of IRAK4 Inhibition | Cell Type | Change in Expression | Reference |
| Il17a | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| Il17f | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| Il23r | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |
| Rorc (RORγt) | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Not significantly affected |
Signaling Pathways Modulated by IRAK4 in Th17 Differentiation
The following diagrams illustrate the key signaling pathways involved in Th17 differentiation and the central role of IRAK4.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of IRAK4 and Th17 cell differentiation are provided below.
In Vitro Th17 Differentiation Assay
Objective: To assess the effect of IRAK4 inhibition on the differentiation of naive CD4+ T cells into Th17 cells.
Protocol:
-
Isolation of Naive CD4+ T cells:
-
Isolate splenocytes from wild-type or IRAK4 kinase-inactive (KI) mice.
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.
-
Isolate naive CD4+CD62L+CD44- T cells by fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the following polarizing cytokines:
-
TGF-β1 (2 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-1β (10 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
-
For inhibitor studies, add the IRAK4 inhibitor (e.g., at various concentrations) to the culture medium at the time of plating.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of Th17 Differentiation:
-
Intracellular Cytokine Staining:
-
Restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A.
-
Analyze by flow cytometry.
-
-
ELISA:
-
Collect culture supernatants after 3-5 days.
-
Measure the concentration of IL-17A and other cytokines using commercially available ELISA kits.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the differentiated T cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the relative expression of Il17a, Il17f, Il23r, and Rorc.
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of IRAK4 inhibition in a mouse model of multiple sclerosis, a Th17-driven
GNE-0946: An In-Depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0946 is a potent and selective synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its mechanism of action, impact on gene transcription, and the subsequent cellular responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting RORγ.
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key transcription factor in the immune system. Its isoform, RORγt, is predominantly expressed in immune cells and is essential for the development and function of Th17 cells. Th17 cells are a subset of T helper cells that produce a range of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. These cytokines are critical for host defense against certain pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
This compound has been identified as a potent and selective agonist of RORγ. By activating RORγ, this compound initiates a cascade of downstream signaling events that ultimately modulate the expression of RORγ target genes and influence the inflammatory milieu. Understanding these pathways is crucial for harnessing the therapeutic potential of RORγ agonists and for developing novel modulators of this important nuclear receptor.
Mechanism of Action of this compound
As a RORγ agonist, this compound binds to the ligand-binding domain (LBD) of the RORγ protein. This binding induces a conformational change in the receptor, promoting the recruitment of coactivator proteins and the dissociation of corepressors. This protein complex then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the initiation of gene transcription.
The primary downstream effect of this compound-mediated RORγ activation is the enhancement of Th17 cell differentiation and function. This is achieved through the direct transcriptional activation of key genes involved in the Th17 lineage, including the master regulator IL17A and other signature cytokines.
Core Downstream Signaling Pathways
The activation of RORγ by this compound triggers a well-defined signaling cascade that culminates in the production of pro-inflammatory cytokines. The core components of this pathway are illustrated in the diagram below.
Quantitative Data Summary
The potency of this compound as a RORγ agonist has been characterized in cell-based assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 4 nM | HEK-293 | RORγ Reporter Assay | [Vendor Data Sheets] |
Further quantitative data on the effects of this compound on specific RORγ target gene expression and cytokine production from primary Th17 cells are needed for a more complete profile.
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its downstream signaling pathways. These protocols are based on established methods for studying RORγ modulators and can be adapted for use with this compound.
RORγ Luciferase Reporter Assay
This assay is used to determine the potency and efficacy of this compound in activating RORγ-mediated transcription in a controlled cellular environment.
Workflow:
Detailed Protocol:
-
Cell Culture: Maintain HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. Co-transfect with a mammalian expression vector for full-length human RORγ and a luciferase reporter plasmid containing multiple copies of a RORE upstream of a minimal promoter. A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
In Vitro Th17 Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production upon treatment with this compound.
Workflow:
Detailed Protocol:
-
T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CD62L+) from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation and Differentiation: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. Culture the cells in a Th17-polarizing medium containing recombinant human/mouse IL-6, TGF-β, IL-1β, and IL-23, along with neutralizing antibodies against IFN-γ and IL-4.
-
Compound Treatment: Add this compound at various concentrations or a vehicle control to the culture medium at the time of plating.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Intracellular Cytokine Staining: Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL17A and other RORγ target genes. Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).
-
Conclusion
This compound is a valuable research tool for elucidating the complex downstream signaling pathways of RORγ. Its high potency and selectivity make it an ideal probe for investigating the role of RORγ in Th17 cell biology and inflammatory processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting the RORγ pathway. Future studies should focus on comprehensive transcriptional profiling and in vivo models to fully understand the biological consequences of this compound-mediated RORγ activation.
Target Validation of GNE-0946 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for GNE-0946, a potent and selective modulator of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are key drivers in the pathogenesis of numerous autoimmune diseases. Modulation of RORγt activity, therefore, presents a promising therapeutic strategy for these conditions.
While public domain literature on this compound is limited, its target, RORγt, is well-validated. This guide will focus on the established role of RORγt in autoimmune disease models and the effects of its modulation, using data from representative RORγt inverse agonists as surrogates for the potential activity of a compound like this compound, should it function as an inhibitor. It is important to note a discrepancy in publicly available data, with this compound described as both a RORγ agonist and an inverse agonist. The therapeutic rationale for autoimmune diseases strongly supports the use of an inverse agonist to suppress Th17 cell function.
The RORγt Signaling Pathway in Th17 Differentiation and Function
RORγt is the master regulator of Th17 cell differentiation.[1][2][3] Upon activation of naive T cells in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced.[2][4] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the proinflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the receptor for IL-23 (IL-23R).[1][3][5] The IL-23/IL-17 axis is a critical pathway in the amplification and maintenance of chronic inflammation in autoimmune diseases.[6]
An inverse agonist of RORγt would bind to the receptor and promote the recruitment of co-repressors, thereby inhibiting the transcription of these key pro-inflammatory genes. This leads to a reduction in Th17 cell differentiation and a decrease in the production of pathogenic cytokines, ultimately ameliorating autoimmune pathology.[1][7][8]
Target Validation in Preclinical Autoimmune Disease Models
The therapeutic potential of targeting RORγt has been demonstrated in various animal models of autoimmune diseases. The two most common models are Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for human multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).[9][10] Th17 cells are known to play a pathogenic role in EAE.[4][11]
References
- 1. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 6. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. RORγt, but not T-bet, overexpression exacerbates an autoimmune model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-0946 and Its Impact on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0946 is a potent and selective agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of the anticipated effects of this compound on cytokine production, based on the established mechanism of action of RORγ agonists. While specific quantitative data for this compound is not publicly available, this document extrapolates from studies on other synthetic RORγ agonists to present a detailed profile of its expected immunomodulatory activities. The guide includes structured data tables, detailed experimental protocols for assessing cytokine modulation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and RORγ
This compound is a small molecule agonist targeting RORγ (also known as RORc)[1]. RORγ is a nuclear receptor that plays a critical role in the development and function of various immune cells, most notably Th17 cells. Th17 cells are a subset of T helper cells that produce a characteristic set of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). By activating RORγ, this compound is expected to enhance the transcriptional activity of this receptor, leading to increased expression of its target genes, which include those encoding for key Th17 cytokines.
Expected Effects of this compound on Cytokine Production
Based on studies of other synthetic RORγ agonists, this compound is anticipated to modulate the production of several key cytokines involved in inflammatory and autoimmune responses. The primary effect is expected to be an upregulation of cytokines associated with the Th17 lineage.
Table 1: Anticipated Effects of this compound on Pro-inflammatory Cytokine Production by Th17 Cells
| Cytokine | Expected Effect | Rationale |
| IL-17A | Upregulation | Direct transcriptional target of RORγ. |
| IL-17F | Upregulation | Direct transcriptional target of RORγ. |
| IL-22 | Upregulation | RORγ is a key regulator of IL-22 expression in Th17 cells. |
| GM-CSF | Upregulation | Granulocyte-macrophage colony-stimulating factor is often co-expressed with IL-17 by Th17 cells. |
| CCL20 | Upregulation | Chemokine (C-C motif) ligand 20 is a target of RORγ and is involved in the recruitment of Th17 cells. |
Table 2: Anticipated Effects of this compound on Other Relevant Cytokines and Immune Cell Subsets
| Cytokine/Cell Type | Expected Effect | Rationale |
| IFNγ | Minimal to no change | RORγ activation is not a primary driver of Interferon-gamma production. |
| Regulatory T cells (Tregs) | Decreased formation | RORγ activation can inhibit the differentiation of Tregs, which have an opposing function to Th17 cells. |
| PD-1 | Decreased expression | Some RORγ agonists have been shown to reduce the expression of the immune checkpoint receptor PD-1 on T cells. |
Experimental Protocols
This section outlines detailed methodologies for key experiments to investigate the effects of this compound on cytokine production.
In Vitro Th17 Differentiation and this compound Treatment
Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the impact of this compound on cytokine production.
Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Th17 polarizing cytokines: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), IL-1β (10-20 ng/mL)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (stock solution in DMSO)
-
Brefeldin A or Monensin (protein transport inhibitors)
Procedure:
-
Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th17 polarizing cytokines to the culture medium.
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells for analysis of cytokine expression by flow cytometry or collect the supernatant for ELISA/CBA.
Quantification of Cytokine Production
3.2.1 Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
Procedure:
-
Collect the cell culture supernatant after the incubation period.
-
Perform ELISAs for IL-17A, IL-17F, and IL-22 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and a standard curve of the recombinant cytokine.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
3.2.2 Intracellular Cytokine Staining and Flow Cytometry
Objective: To determine the percentage of Th17 cells producing specific cytokines.
Procedure:
-
After restimulation, harvest the cells and wash them with PBS.
-
Stain for surface markers (e.g., CD4) with fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IL-17A, IFNγ) with fluorescently labeled antibodies.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+IL-17A+ cells.
Visualizations
RORγ Signaling Pathway
Caption: RORγ signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for this compound cytokine analysis.
Conclusion
This compound, as a RORγ agonist, holds the potential to significantly modulate immune responses by enhancing the production of Th17-associated cytokines. While direct experimental data for this compound remains limited in the public domain, the well-established role of RORγ provides a strong framework for predicting its effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the immunomodulatory properties of this compound and other RORγ agonists. Further studies are warranted to precisely quantify the dose-dependent effects of this compound on cytokine production and to explore its therapeutic potential in various disease contexts.
References
GNE-0946: A Deep Dive into RORγ Isotype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0946 has emerged as a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). This technical guide provides an in-depth analysis of the selectivity of this compound for the RORγ isotype over its closely related isoforms, RORα and RORβ. A comprehensive review of available data, detailed experimental methodologies, and visual representations of the associated signaling pathways are presented to offer a complete resource for researchers in the field of nuclear receptor modulation and drug discovery.
Introduction to RORs and this compound
The Retinoic acid receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play critical roles in a variety of physiological processes, including immune responses, development, and metabolism. The ROR family consists of three isotypes: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). RORγ, in particular its thymus-specific isoform RORγt, is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, making it an attractive therapeutic target for autoimmune diseases.
This compound is a synthetic small molecule identified as a potent and selective agonist of RORγ. Its ability to selectively activate RORγ provides a valuable tool for elucidating the specific functions of this nuclear receptor and for the development of novel therapeutics.
Quantitative Selectivity Profile of this compound
The selectivity of a compound for its intended target over other related proteins is a critical parameter in drug development, as it can significantly impact both efficacy and safety. This compound has been characterized for its activity across the three ROR isotypes.
Table 1: In Vitro Activity of this compound on ROR Isotypes
| Isotype | Assay Type | Endpoint | This compound Activity |
| RORγ | Cell-Based Reporter Assay (HEK-293) | EC50 | 4 nM[1] |
| RORα | Data Not Available | - | - |
| RORβ | Data Not Available | - | - |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Note: While a potent EC50 value for this compound on RORγ has been published, specific quantitative data for its binding affinity (Ki or Kd) and functional activity on RORα and RORβ are not publicly available in the reviewed literature. The "selective" descriptor is based on the potent activity observed for RORγ.
Experimental Protocols
The following sections detail the typical methodologies employed to determine the selectivity and potency of compounds like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay is used to measure the direct interaction of a compound with the ROR ligand-binding domain (LBD) and its ability to modulate the recruitment of a coactivator peptide.
Principle: Agonist binding to the ROR-LBD induces a conformational change that promotes the binding of a coactivator peptide. In this assay, the ROR-LBD is typically tagged (e.g., with GST) and labeled with a long-lifetime donor fluorophore (e.g., Terbium). A coactivator peptide is labeled with an acceptor fluorophore (e.g., Fluorescein). When the coactivator peptide binds to the ROR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant RORγ, RORα, and RORβ Ligand Binding Domains (LBDs) with a GST tag.
-
LanthaScreen™ Tb-anti-GST Antibody (or other suitable donor-labeled antibody).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1).
-
This compound and control compounds.
-
Assay buffer and 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the ROR-LBD, Tb-anti-GST antibody, and the test compound.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for compound binding.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate for another defined period (e.g., 1 hour) at room temperature.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the data against the compound concentration to determine the EC50 value.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcriptional activity of a ROR isotype in a cellular context.
Principle: A reporter cell line is engineered to express a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ROR ligand-binding domain (LBD). These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When an agonist binds to the ROR-LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK-293 cells (or other suitable cell line).
-
Expression plasmids for GAL4-RORγ-LBD, GAL4-RORα-LBD, and GAL4-RORβ-LBD.
-
Luciferase reporter plasmid with a GAL4 UAS promoter.
-
Transfection reagent.
-
This compound and control compounds.
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect HEK-293 cells with the appropriate GAL4-ROR-LBD expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., DMSO-treated cells) and plot the results against the compound concentration to determine the EC50 value.
Visualizing the RORγ Signaling Pathway and Experimental Workflows
RORγ Signaling Pathway
RORγ acts as a ligand-dependent transcription factor. Upon binding to an agonist like this compound, it undergoes a conformational change, leading to the recruitment of coactivators and subsequent activation of target gene transcription.
Caption: Agonist-induced RORγ signaling pathway.
TR-FRET Experimental Workflow
The workflow for the TR-FRET coactivator recruitment assay involves a series of steps from reagent preparation to data analysis.
References
Methodological & Application
GNE-0946 Protocol for In Vitro Th17 Differentiation Assay
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, dysregulation of Th17 cell activity is also strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu, leading to the activation of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
GNE-0946 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Emerging evidence suggests that LRRK2 kinase activity can modulate immune responses. Notably, studies have indicated that LRRK2 activity in myeloid cells can indirectly influence Th17 cell differentiation. Inhibition of LRRK2 has been shown to promote Th17 differentiation in co-culture systems with myeloid cells, suggesting a potential role for LRRK2 signaling in regulating the balance of T helper cell subsets.[1][2] This protocol provides a detailed method for utilizing this compound in an in vitro Th17 differentiation assay to investigate the impact of LRRK2 inhibition on this process.
Principle
This assay is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells in vitro. Naive CD4+ T cells are isolated from peripheral blood or spleen and cultured under Th17-polarizing conditions, which include stimulation of the T cell receptor (TCR) and co-stimulatory molecules in the presence of a specific cocktail of cytokines. This compound is introduced into the culture at various concentrations to determine its dose-dependent effect on Th17 differentiation. The primary readout is the quantification of IL-17A-producing cells by flow cytometry.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Axon Medchem | 2348 |
| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-533 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |
| Anti-Human CD3 Antibody (plate-bound) | BioLegend | 317326 |
| Anti-Human CD28 Antibody (soluble) | BioLegend | 302914 |
| Recombinant Human IL-6 | R&D Systems | 206-IL |
| Recombinant Human TGF-β1 | R&D Systems | 240-B |
| Recombinant Human IL-23 | R&D Systems | 1290-IL |
| Recombinant Human IL-1β | R&D Systems | 201-LB |
| Anti-Human IL-4 Antibody | BioLegend | 500801 |
| Anti-Human IFN-γ Antibody | BioLegend | 502501 |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |
| Ionomycin | Sigma-Aldrich | I0634 |
| Protein Transport Inhibitor (e.g., Brefeldin A) | BioLegend | 420601 |
| Fixation/Permeabilization Solution | BD Biosciences | 554714 |
| PE anti-human IL-17A Antibody | BioLegend | 512306 |
| FITC anti-human CD4 Antibody | BioLegend | 317408 |
| Flow Cytometry Staining Buffer | BD Biosciences | 554656 |
Experimental Protocol
Isolation of Naive CD4+ T Cells
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a naive CD4+ T cell isolation kit according to the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and memory CD4+ T cells.
-
Assess the purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
-
Resuspend the purified naive CD4+ T cells in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol).
Th17 Cell Differentiation
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add the Th17 polarizing cytokine cocktail. A typical starting cocktail is:
-
Recombinant Human IL-6 (20 ng/mL)
-
Recombinant Human TGF-β1 (5 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Anti-Human IL-4 (10 µg/mL)
-
Anti-Human IFN-γ (10 µg/mL)
-
-
Prepare a stock solution of this compound in DMSO. Serially dilute the this compound to achieve the desired final concentrations in the cell culture. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
Intracellular Cytokine Staining and Flow Cytometry
-
On the day of analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Stain for the surface marker CD4 using a FITC-conjugated anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization solution according to the manufacturer's protocol.
-
Stain for intracellular IL-17A using a PE-conjugated anti-human IL-17A antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD4+ population and then quantifying the percentage of IL-17A+ cells.
Data Presentation
Table 2: Example Data - Effect of this compound on Th17 Differentiation
| This compound Concentration (nM) | Percentage of CD4+IL-17A+ Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 25.4 | 2.1 |
| 1 | 28.9 | 2.5 |
| 10 | 35.7 | 3.1 |
| 100 | 45.2 | 3.8 |
| 1000 | 48.6 | 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualization
Caption: Th17 differentiation signaling pathway and the putative role of LRRK2 inhibition.
Caption: Experimental workflow for the in vitro Th17 differentiation assay with this compound.
References
Application Notes and Protocols: GNE-0946 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. This makes it a significant target for the development of therapeutics for autoimmune diseases. Luciferase reporter assays are a widely used method to screen for and characterize modulators of nuclear receptor activity due to their high sensitivity and broad dynamic range.
These application notes provide a detailed protocol for utilizing this compound in a luciferase reporter assay to quantify its agonist activity on RORγ. The protocol is designed for researchers in cell biology, immunology, and drug discovery.
Principle of the Assay
The core of this application is a cell-based reporter assay. A host cell line, typically HEK293, is engineered to express both the human RORγ protein and a luciferase reporter gene. The transcription of the luciferase gene is controlled by a promoter containing ROR response elements (ROREs).
When this compound, a RORγ agonist, is introduced to these cells, it binds to the RORγ protein. This binding event induces a conformational change in RORγ, promoting its binding to the ROREs in the reporter construct. The binding of the agonist-RORγ complex to the ROREs drives the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate (e.g., luciferin), producing a bioluminescent signal. The intensity of this light signal is directly proportional to the level of RORγ activation by this compound and can be quantified using a luminometer.
Data Presentation
The activity of this compound as a RORγ agonist is typically quantified by determining its EC50 value, which is the concentration of the compound that elicits a half-maximal response. Below is a summary of representative quantitative data for this compound.
| Parameter | Cell Line | Reporter System | Value |
| EC50 | HEK-293 | RORE-luciferase | 4 nM |
| EC50 | HEK293T | GAL4-fused human FXR-luciferase | > 10 µM |
Note: The high EC50 value against the Farnesoid X receptor (FXR) demonstrates the selectivity of this compound for RORγ.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced luciferase expression.
Experimental Workflow Diagram
Application Notes and Protocols for GNE-0946 Cell-Based Assay for RORgamma-t Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3] Dysregulation of the RORγt-IL-17 axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][4] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4] GNE-0946 is a potent and selective inverse agonist of RORγt. This document provides detailed protocols for a cell-based reporter assay to characterize the activity of this compound and similar compounds on RORγt.
Principle of the Assay
This assay utilizes a reporter cell line, such as HEK293, engineered to stably express human RORγt and a luciferase reporter gene under the transcriptional control of a RORγt-responsive promoter.[5] RORγt is constitutively active in this system, leading to a basal level of luciferase expression.[1][5] When an inverse agonist like this compound binds to the ligand-binding domain of RORγt, it promotes the recruitment of corepressors, leading to a decrease in the transcription of the luciferase gene.[6] The resulting decrease in luminescence is proportional to the inhibitory activity of the compound.
Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the luciferase signal.
Table 1: In Vitro Potency of this compound in RORγt Reporter Assay
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | RORγt | Luciferase Reporter | HEK293 | 15 |
| Control Compound | RORγt | Luciferase Reporter | HEK293 | 50 |
Table 2: Selectivity of this compound against other ROR isoforms
| Compound | RORα IC50 (nM) | RORβ IC50 (nM) | RORγt IC50 (nM) |
| This compound | >10,000 | >10,000 | 15 |
Experimental Protocols
Materials and Reagents
-
RORγt Reporter Cell Line (e.g., from INDIGO Biosciences or Novus Biologicals)
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, Penicillin/Streptomycin, and a selection agent like Puromycin)
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well cell culture plates
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Cell Culture and Plating
-
Culture the RORγt reporter cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cells in logarithmic growth phase.[7]
-
On the day of the assay, harvest the cells using trypsin and resuspend them in fresh culture medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to obtain the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include wells with vehicle control (medium with 0.1% DMSO) and wells with no cells for background measurement.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for another 24 hours at 37°C and 5% CO2.
Luciferase Assay and Data Analysis
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for 10 minutes.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Subtract the background luminescence (wells with no cells) from all other readings.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% activity.
-
Plot the normalized luminescence against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5]
Visualizations
Caption: RORγt Signaling Pathway and this compound Inhibition.
Caption: RORγt Cell-Based Assay Workflow.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LXR Agonists in the Experimental Autoimmune Encephalomyelitis (EAE) Model
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Liver X Receptor (LXR) agonists in the EAE model of multiple sclerosis.
Disclaimer: As of November 2025, public domain research specifically detailing the application of "GNE-0946" in Experimental Autoimmune Encephalomyelitis (EAE) models is not available. The following application notes and protocols are based on the established use of other potent Liver X Receptor (LXR) agonists, such as T0901317 and GW3965, in EAE studies. These documents are intended to serve as a comprehensive guide for investigating novel LXR agonists in this context.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE mirrors key pathological features of MS, including inflammation, demyelination, axonal damage, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3] The disease is typically induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers a T-cell-mediated autoimmune response against the central nervous system (CNS).[4]
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as ligand-activated transcription factors.[5] They play a pivotal role in the regulation of cholesterol metabolism, lipid homeostasis, and inflammatory responses.[5][6] Activation of LXRs has been shown to exert anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory cytokines and promoting cholesterol efflux from macrophages.[5][7] These properties make LXR agonists promising therapeutic candidates for autoimmune diseases like MS. Studies with LXR agonists such as T0901317 have demonstrated their ability to suppress EAE, primarily by inhibiting the differentiation and function of pathogenic Th17 cells.[7]
These application notes provide a detailed framework for the investigation of LXR agonists in the MOG35-55-induced EAE model in C57BL/6 mice, a standard and reproducible model of chronic MS.[8][9]
Data Presentation: Expected Outcomes of LXR Agonist Treatment in EAE
The following tables summarize the anticipated quantitative data from studies evaluating a potent LXR agonist in the EAE model, based on previously published findings with similar compounds.
Table 1: Clinical Evaluation of EAE
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |
| Vehicle Control | 10-14 days | 3.0 - 4.0 | 40 - 50 |
| LXR Agonist | Delayed (e.g., 16-20 days) | Reduced (e.g., 1.5 - 2.5) | Reduced (e.g., 20 - 30) |
Table 2: Histopathological Assessment of the CNS
| Treatment Group | Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) |
| Vehicle Control | High (e.g., >100) | Significant (e.g., >15%) |
| LXR Agonist | Reduced (e.g., <50) | Reduced (e.g., <5%) |
Table 3: Immunological Parameters
| Parameter | Vehicle Control | LXR Agonist |
| Splenic Th17 cells (% of CD4+) | High | Significantly Reduced |
| Splenic Treg cells (% of CD4+) | Baseline | Increased |
| IL-17A in CNS (pg/mg tissue) | High | Significantly Reduced |
| IFN-γ in CNS (pg/mg tissue) | High | Reduced |
| IL-10 in CNS (pg/mg tissue) | Low | Increased |
| ABCA1 expression in CNS | Baseline | Increased |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
EAE Induction in C57BL/6 Mice with MOG35-55
This protocol describes the active induction of EAE, which models both the induction and effector phases of the disease.[2][9]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
1 mL glass syringes and 27-gauge needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion (Day 0):
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock, repeatedly passing the mixture between them until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On the day of immunization (Day 0), administer 200 ng of Pertussis Toxin in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
Repeat the PTX injection (200 ng in 100 µL PBS, i.p.) 48 hours later (Day 2).
-
LXR Agonist Administration
The administration route and dosage of the LXR agonist should be determined based on its pharmacokinetic and pharmacodynamic properties. Oral gavage or intraperitoneal injection are common routes.
Treatment Regimens:
-
Prophylactic Treatment: Begin administration of the LXR agonist or vehicle control on the day of immunization (Day 0) and continue daily throughout the experiment. This regimen tests the compound's ability to prevent disease induction.
-
Therapeutic Treatment: Begin administration of the LXR agonist or vehicle control upon the first appearance of clinical signs of EAE (typically around day 10-12) and continue daily. This regimen assesses the compound's ability to reverse or ameliorate established disease.
Example Dosing:
-
Based on published studies with other LXR agonists, a starting dose might range from 10-50 mg/kg body weight, administered daily.[7] Dose-response studies are recommended to determine the optimal therapeutic dose.
Clinical Assessment of EAE
Mice should be monitored daily starting from day 7 post-immunization for clinical signs of EAE and weighed.
Standard EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
Note: Mice reaching a score of 4 should be closely monitored, and those reaching a score of 5 should be euthanized. Provide easy access to food and water for animals with impaired mobility.
Histopathological Analysis
At the endpoint of the study (e.g., day 25-30), mice are euthanized, and the spinal cord and brain are collected for histological analysis.
Procedure:
-
Perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin embedding.
-
Cut 5-10 µm sections and stain with:
-
Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.
-
Luxol Fast Blue (LFB): To evaluate the extent of demyelination.
-
-
Quantify inflammation (e.g., number of infiltrating cells per mm²) and demyelination (e.g., percentage of demyelinated area) using image analysis software.
Isolation of CNS-Infiltrating Leukocytes and Flow Cytometry
This protocol allows for the characterization of immune cell populations within the CNS.
Procedure:
-
Euthanize mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord and mechanically dissociate them.
-
Digest the tissue with collagenase and DNase.
-
Isolate mononuclear cells by passing the cell suspension through a Percoll gradient.
-
Stain the isolated cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD45, CD11b) and intracellular cytokines (e.g., IL-17A, IFN-γ) after appropriate stimulation.
-
Analyze the stained cells using a flow cytometer to quantify different immune cell subsets.
These detailed protocols and application notes provide a robust framework for the preclinical evaluation of this compound or other novel LXR agonists in the EAE model, facilitating the discovery of new therapeutic strategies for multiple sclerosis.
References
- 1. RETRACTED: Oral Administration of Myelin Oligodendrocyte Glycoprotein Attenuates Experimental Autoimmune Encephalomyelitis through Induction of Th2/Treg Cells and Suppression of Th1/Th17 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 7. Liver X receptor agonist regulation of Th17 lymphocyte function in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
GNE-0946: Application Notes and Protocols for In Vivo Administration in Mouse Models
A thorough review of publicly available scientific literature and resources did not yield a specific, established in vivo administration protocol for the compound GNE-0946 in mouse models. While this compound is identified as a potent and selective RORγ (RORc) agonist, detailed information regarding its use in animal studies, including dosage, administration routes, frequency of administration, and specific experimental applications, is not currently available in the public domain.
This document, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, its mechanism of action, and general principles for designing in vivo studies in mouse models based on available information and common practices in the field.
Compound Information
| Compound Name | Mechanism of Action | Reported In Vitro Activity |
| This compound | Potent and selective Retinoid-related orphan receptor gamma (RORγ/RORc) agonist.[1] | EC50 of 4 nM in HEK-293 cells.[1] |
RORγ Signaling Pathway
This compound acts as an agonist for RORγ, a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce cytokines such as IL-17A and IL-17F and are involved in inflammatory and autoimmune diseases. By activating RORγ, this compound is expected to modulate the expression of RORγ target genes and influence Th17 cell-mediated immune responses.
General Protocol for In Vivo Administration in Mouse Models
The following is a generalized workflow for conducting an in vivo study with a novel compound like this compound in a mouse model. It is crucial to emphasize that this is a template and requires significant optimization and validation for this compound specifically.
Materials
-
This compound
-
Appropriate mouse strain (e.g., C57BL/6 for general studies, or a specific disease model)
-
Vehicle for solubilizing this compound (e.g., DMSO, PEG, Tween 80, saline). Vehicle selection will depend on the physicochemical properties of this compound and the route of administration.
-
Standard animal handling and dosing equipment (e.g., syringes, gavage needles).
Methods
3.2.1. Animal Models
The choice of mouse model will depend on the research question. For initial pharmacokinetic and tolerability studies, healthy wild-type mice are appropriate. For efficacy studies, relevant disease models should be used, such as:
-
Collagen-Induced Arthritis (CIA) model: For studying rheumatoid arthritis.
-
Experimental Autoimmune Encephalomyelitis (EAE) model: For studying multiple sclerosis.
-
Syngeneic tumor models: For immuno-oncology studies.
3.2.2. Dose Formulation
The formulation of this compound for in vivo administration is a critical step. The compound's solubility will determine the appropriate vehicle. A common starting point for poorly soluble compounds is a formulation containing DMSO, PEG, and/or Tween 80, diluted in saline or water. It is essential to conduct pilot studies to ensure the vehicle is well-tolerated by the animals.
3.2.3. Route and Frequency of Administration
The route of administration will depend on the desired pharmacokinetic profile and the experimental model. Common routes for small molecules in mice include:
-
Oral (p.o.): Via oral gavage.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein (typically the tail vein).
-
Subcutaneous (s.c.): Injection under the skin.
The frequency of administration (e.g., once daily, twice daily) will depend on the half-life of this compound, which is currently unknown. Pharmacokinetic studies are necessary to determine this.
3.2.4. Experimental Procedure (Example for a Pilot Dose-Ranging Study)
-
Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, and multiple dose levels of this compound).
-
Dosing: Administer this compound or vehicle according to the predetermined route and schedule.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Sample Collection: At specified time points after the last dose, collect blood and/or tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
PK analysis: Measure the concentration of this compound in plasma to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
PD analysis: Measure the effect of this compound on its target, RORγ. This could involve measuring the expression of RORγ target genes (e.g., IL-17) in relevant tissues or immune cells.
-
Data Presentation (Hypothetical)
Once experimental data is generated, it should be summarized in a clear and structured format.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| 10 | p.o. | Data | Data | Data | Data |
| 30 | p.o. | Data | Data | Data | Data |
| 10 | i.p. | Data | Data | Data | Data |
Table 2: Hypothetical Pharmacodynamic Effects of this compound in a Mouse Model
| Treatment Group | IL-17A mRNA Expression (Fold Change vs. Vehicle) | Th17 Cell Percentage in Spleen (%) |
| Vehicle | 1.0 | Data |
| This compound (10 mg/kg) | Data | Data |
| This compound (30 mg/kg) | Data | Data |
Conclusion and Future Directions
The lack of a publicly available, detailed in vivo administration protocol for this compound necessitates that researchers undertake initial, exploratory studies to determine its pharmacokinetic profile, tolerability, and effective dose range in relevant mouse models. The information and general protocols provided here offer a starting point for the rational design of such studies. Collaboration with a pharmacokinetics core facility or a contract research organization (CRO) with expertise in in vivo drug profiling is highly recommended. Future publication of preclinical studies involving this compound will be invaluable to the scientific community for advancing research into the therapeutic potential of RORγ agonists.
References
Application Notes and Protocols: GNE-0946 Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of GNE-0946, a potent and selective Retinoic acid-related Orphan Receptor gamma (RORγ) agonist, and protocols for its preparation for use in cell culture experiments.
Physicochemical Properties of this compound
This compound is a small molecule modulator of RORγ, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17. Its utility in cell-based assays is dependent on proper solubilization and handling.
Data Presentation: this compound Solubility
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for many small molecules, aqueous solubility is limited, and organic solvents are required for initial stock solution preparation.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 217.02 mM[1] | Ultrasonic and warming to 60°C may be required to achieve this concentration.[1] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Ethanol | Data not readily available | - | Experimental determination is recommended. |
| Water | Insoluble (predicted) | - | As with many small molecule kinase inhibitors, aqueous solubility is expected to be very low. |
Note on Solvent Selection for Cell Culture:
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for in vitro assays.[2] However, it can exhibit cellular toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize off-target effects.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Gentle warming in a water bath or heat block set to 60°C can also aid in dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. If desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -20°C for 1 month and -80°C for 6 months.[1]
Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 100 mg/mL or a lower convenient concentration in DMSO)
-
Pre-warmed complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform a serial dilution. First, dilute the high-concentration stock solution into a smaller volume of cell culture medium to create an intermediate stock.
-
Final Dilution: Add the appropriate volume of the this compound stock solution or intermediate dilution to the final volume of pre-warmed complete cell culture medium.
-
Example: To prepare 10 mL of a 10 µM this compound working solution from a 10 mM stock:
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of complete cell culture medium.
-
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the serum-containing medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions. This is critical to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions to treat cells immediately. Do not store diluted solutions in cell culture medium for extended periods.
General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in appropriate flasks or plates
-
This compound working solutions (prepared as described above)
-
Vehicle control medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates or flasks and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: On the day of treatment, prepare the this compound working solutions and the vehicle control medium.
-
Media Exchange (for adherent cells): Carefully aspirate the old culture medium from the wells.
-
Treatment: Add the appropriate volume of the this compound working solutions or vehicle control medium to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration. The optimal incubation time will depend on the specific cell type and the biological question being investigated.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (e.g., qPCR for IL-17), protein analysis (e.g., Western blot, ELISA), or functional assays (e.g., cell proliferation, cytokine secretion).
Signaling Pathway and Experimental Workflow
RORγ Signaling Pathway
This compound is an agonist of RORγ, a nuclear receptor that acts as a key transcription factor. In its active state, RORγ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to their transcription. A primary role of RORγ is in the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells, which are characterized by the production of IL-17.
Caption: RORγ signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the effect of this compound on Th17 cell differentiation and IL-17 production.
Caption: Experimental workflow for this compound cell-based assay.
References
Application Notes and Protocols: GNE-0946 Dose-Response in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ, particularly the RORγt isoform, is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells and other immune cells.[1][2][3] As Jurkat cells are an immortalized line of human T lymphocytes, they serve as a valuable in vitro model to study the effects of RORγ modulators on T-cell signaling pathways. These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in Jurkat cells, assessing its impact on cell viability, and confirming target engagement through the RORγ signaling pathway.
Data Presentation
The following table represents a hypothetical dose-response of Jurkat cells to this compound after a 48-hour incubation period, as would be determined by a cell viability assay such as the MTS assay.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 4.5 |
| 0.01 | 98.2 ± 5.1 | 1.8 ± 5.1 |
| 0.1 | 95.6 ± 4.8 | 4.4 ± 4.8 |
| 1 | 85.3 ± 6.2 | 14.7 ± 6.2 |
| 5 | 60.1 ± 7.5 | 39.9 ± 7.5 |
| 10 | 45.8 ± 5.9 | 54.2 ± 5.9 |
| 25 | 25.4 ± 4.3 | 74.6 ± 4.3 |
| 50 | 15.7 ± 3.8 | 84.3 ± 3.8 |
| 100 | 8.9 ± 2.5 | 91.1 ± 2.5 |
Signaling Pathway
Activation of RORγ by an agonist like this compound in T cells initiates a signaling cascade that leads to the transcription of target genes. Upon binding to the ligand-binding domain of RORγt, the receptor undergoes a conformational change, dissociates from co-repressors, and recruits co-activators. This complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, such as those encoding for cytokines like IL-17A and IL-22, and cell surface receptors. In some contexts, RORγt activation has also been shown to influence the expression of immune checkpoint molecules like PD-1.[4]
Experimental Protocols
Jurkat Cell Culture
-
Culture Medium : Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Maintenance : Culture Jurkat cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculturing : Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired density.[5]
Dose-Response Determination using MTS Assay
This protocol is adapted from standard MTS assay procedures.[5][6]
Materials:
-
Jurkat cells in logarithmic growth phase
-
RPMI-1640 with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding : Harvest Jurkat cells and adjust the cell density to 2 x 10^5 cells/mL in culture medium. Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10^4 cells/well).[7]
-
Compound Preparation : Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Cell Treatment : Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation : Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition : Add 20 µL of MTS reagent to each well.
-
Incubation with MTS : Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis :
-
Subtract the average absorbance of media-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Confirmatory Western Blot for Target Engagement
To confirm that this compound is acting through the RORγ pathway, a Western blot can be performed to measure the expression of a known downstream target protein.
Materials:
-
Jurkat cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-IL-17A or other RORγ target)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment : Seed Jurkat cells in 6-well plates at a density of 1 x 10^6 cells/mL. Treat with varying concentrations of this compound (based on the dose-response curve) for 24-48 hours.
-
Cell Lysis : Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.[8]
-
Protein Quantification : Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[9]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection : Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis : Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the change in target protein expression.
Conclusion
These protocols provide a framework for characterizing the dose-response of this compound in Jurkat cells. By combining cell viability assays with target engagement studies like Western blotting, researchers can effectively evaluate the potency and mechanism of action of RORγ agonists in a T-cell model. Further experiments, such as cytokine profiling by ELISA or flow cytometry for cell surface marker expression, can provide additional insights into the functional consequences of RORγ activation in Jurkat cells.
References
- 1. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 3. ROR gamma T | Shop ROR gamma T [biocare.net]
- 4. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Th17 Cells Treated with GNE-0946
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are primarily driven by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
GNE-0946 is a potent and selective agonist of RORγ (RORc), the gene encoding RORγt. As an agonist, this compound is expected to enhance the transcriptional activity of RORγt, thereby promoting the differentiation of naive CD4+ T cells into the Th17 lineage and augmenting the effector functions of existing Th17 cells. This application note provides a detailed protocol for the in vitro treatment of T cells with a synthetic RORγ agonist, exemplified by compounds with similar mechanisms of action to this compound, and subsequent analysis of the Th17 population by flow cytometry.
Note: While this compound is a known RORγ agonist, specific quantitative data on its effects on Th17 differentiation from publicly available literature is limited. The data presented in this document is representative of the effects of potent and selective synthetic RORγ agonists and should be considered as an expected outcome for this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for this compound in their specific experimental setup.
Signaling Pathway of RORγt in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt, in concert with other transcription factors such as IRF4 and BATF, binds to the promoter regions of Th17-associated genes, including IL17A, IL17F, and IL23R, driving their transcription and committing the cell to the Th17 lineage. This compound, as a RORγ agonist, is hypothesized to bind to the ligand-binding domain of RORγt, enhancing its transcriptional activity and thereby amplifying the Th17 differentiation program.
Experimental Protocols
I. Isolation of Naïve CD4+ T Cells
This protocol describes the isolation of naïve CD4+ T cells from mouse spleens. A similar protocol can be adapted for human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Mouse Spleens
-
RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
FACS Buffer (PBS with 2% FBS and 2mM EDTA)
-
Red Blood Cell Lysis Buffer
-
Naïve CD4+ T Cell Isolation Kit (magnetic bead-based)
-
70 µm cell strainer
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing RPMI-1640 medium.
-
Mechanically dissociate the spleens using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of RPMI-1640 medium and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
Isolate naïve CD4+ T cells using a magnetic bead-based isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44low) by flow cytometry. Purity should be >95%.
II. In Vitro Th17 Differentiation and Treatment with this compound
Materials:
-
Isolated Naïve CD4+ T Cells
-
24-well tissue culture plates
-
Anti-CD3ε antibody
-
Anti-CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound (or other RORγ agonist)
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 24-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS before use.
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the Th17 differentiation cocktail in the culture medium. The final concentrations of the components should be as follows:
-
Anti-CD28 antibody: 2 µg/mL
-
Recombinant mouse IL-6: 20 ng/mL
-
Recombinant human TGF-β1: 1 ng/mL
-
Anti-IFN-γ antibody: 10 µg/mL
-
Anti-IL-4 antibody: 10 µg/mL
-
-
Prepare stock solutions of this compound in DMSO. A dose-response curve is recommended to determine the optimal concentration (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Add the naïve CD4+ T cell suspension to the anti-CD3ε coated wells.
-
Add the Th17 differentiation cocktail to the wells.
-
Add the appropriate concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
III. Flow Cytometry Analysis of Th17 Cells
Materials:
-
Differentiated T cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin (Protein transport inhibitor)
-
FACS Buffer
-
Fixable Viability Stain
-
Anti-CD4 antibody (e.g., PerCP-Cy5.5)
-
Anti-IL-17A antibody (e.g., PE)
-
Anti-RORγt antibody (e.g., Alexa Fluor 647)
-
Isotype control antibodies
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Four to five hours before harvesting, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to the culture.
-
Harvest the cells and wash them with FACS buffer.
-
Stain for cell viability using a fixable viability stain according to the manufacturer's instructions.
-
Stain for the surface marker CD4 with a fluorescently labeled anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Stain for the intracellular markers IL-17A and RORγt with fluorescently labeled antibodies for 30-45 minutes at room temperature in the dark. Use isotype control antibodies in separate tubes for setting gates.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, singlet, CD4+ cells and then determine the percentage of IL-17A+ and RORγt+ cells.
Experimental Workflow
Expected Quantitative Data
Treatment of differentiating Th17 cells with a potent RORγ agonist is expected to increase the percentage of IL-17A-producing cells and the expression of RORγt. The following tables summarize representative data from experiments using synthetic RORγ agonists, which can be used as a benchmark for studies with this compound.
Table 1: Effect of RORγ Agonist on Th17 and Tc17 Differentiation (Flow Cytometry)
| Cell Type | Treatment | % IL-17A+ Cells (Mean ± SD) | Fold Increase |
| CD4+ T cells (Th17) | Vehicle | 12.0 ± 1.5 | - |
| RORγ Agonist (10 µM) | 20.0 ± 2.1 | 1.67 | |
| CD8+ T cells (Tc17) | Vehicle | 21.4 ± 2.5 | - |
| RORγ Agonist (10 µM) | 40.4 ± 3.8 | 1.89 |
Table 2: Effect of RORγ Agonist on Cytokine Secretion by Differentiated Th17 Cells (ELISA/Luminex)
| Cytokine | Vehicle (pg/mL, Mean ± SD) | RORγ Agonist (10 µM) (pg/mL, Mean ± SD) | Fold Increase |
| IL-17A | 850 ± 95 | 2500 ± 210 | 2.94 |
| IL-17F | 450 ± 50 | 1300 ± 120 | 2.89 |
| IL-22 | 300 ± 40 | 950 ± 85 | 3.17 |
Conclusion
The protocols and expected data outlined in this application note provide a comprehensive guide for researchers investigating the effects of the RORγ agonist this compound on Th17 cell differentiation and function. By utilizing these methods, scientists in both academic and industrial settings can effectively characterize the immunomodulatory properties of this compound and other RORγ agonists, contributing to the development of novel therapeutics for a range of inflammatory and autoimmune disorders. It is crucial to perform careful dose-response optimization and include appropriate controls to ensure the generation of robust and reproducible data.
Troubleshooting & Optimization
Technical Support Center: GNE-0946 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-0946 in dose-response experiments. The information is tailored to scientists in drug development and related fields to help ensure the successful execution and interpretation of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Retinoic acid-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor that functions as a transcription factor. Upon binding, this compound induces a conformational change in the RORγ protein, promoting the recruitment of coactivators and leading to the transcription of target genes. RORγ plays a critical role in various physiological processes, including the differentiation of Th17 cells, lymphoid organogenesis, and the regulation of circadian rhythms and metabolism.[2][3]
Q2: I am observing high variability between my replicate wells. What are the common causes?
High variability in cell-based assays can stem from several sources. These include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to dispense cells evenly across the plate.
-
Pipetting Errors: Small inaccuracies in dispensing this compound or other reagents can lead to significant variations in the final concentration.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation and temperature fluctuations, which can impact cell growth and compound activity. It is advisable to either avoid using the outer wells for critical data points or to ensure proper plate sealing and incubation conditions.[4]
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous assay media. Visually inspect your solutions for any signs of precipitation.
Q3: My dose-response curve has a very shallow or steep Hill slope. What does this indicate?
The Hill slope, or slope factor, of a dose-response curve describes the steepness of the response.
-
A Hill slope significantly different from 1.0 can suggest several possibilities. A shallow slope might indicate issues with compound solubility, non-specific binding, or interference with the assay signal. A very steep slope could point towards positive cooperativity in the binding mechanism.[5] It is also important to ensure that your data points span the full range of the dose-response curve, from minimal to maximal effect, to allow for accurate fitting.[6]
Q4: The EC50 value I obtained for this compound is different from the published values. Why might this be?
Variations in EC50 values are common and can be influenced by a multitude of factors:[6]
-
Assay Conditions: Differences in cell type, passage number, cell density, serum concentration, incubation time, and temperature can all shift the dose-response curve.[3][7][8]
-
Reagent Quality: The purity of this compound and the quality of other reagents can impact the results.
-
Data Normalization: The method used to normalize the data (e.g., to a vehicle control) can affect the calculated EC50.
-
Curve Fitting Algorithm: Different software packages may use slightly different algorithms for non-linear regression, leading to minor variations in the calculated parameters.
Q5: My this compound dose-response curve does not reach a full plateau at the highest concentrations. What should I do?
If the dose-response curve does not plateau, it can be challenging to accurately determine the maximal effect (Emax) and the EC50.
-
Increase the Concentration Range: You may need to test higher concentrations of this compound to observe the full sigmoidal curve.
-
Check for Solubility Issues: At very high concentrations, the compound may be precipitating out of solution, preventing a further increase in the biological response.
-
Consider Off-Target Effects or Toxicity: At high concentrations, this compound might be causing cellular toxicity or other off-target effects that interfere with the primary response. It is advisable to perform a cell viability assay in parallel.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound dose-response experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or very weak response to this compound | Cell line does not express sufficient levels of RORγ. | - Confirm RORγ expression in your chosen cell line via qPCR or Western blot.- Consider using a cell line known to express RORγ, such as HEK293T or Jurkat cells.[9] |
| Degradation of this compound. | - Prepare fresh stock solutions of this compound.- Store stock solutions at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay setup. | - Verify the concentrations of all reagents and the incubation times.- Ensure the chosen assay is sensitive enough to detect the expected response. | |
| High background signal in the assay | Autofluorescence of this compound or other components. | - If using a fluorescence-based assay, measure the fluorescence of this compound alone at various concentrations to assess its intrinsic fluorescence.- Consider using a luminescence-based reporter assay to minimize background fluorescence. |
| Contamination of cell culture. | - Regularly test your cell cultures for mycoplasma contamination.[3][8] | |
| Inconsistent results between experiments | Variability in cell passage number. | - Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.[7][8] |
| Differences in reagent batches. | - Qualify new batches of reagents (e.g., serum, media, this compound) to ensure consistency. | |
| Inconsistent incubation times. | - Use a precise timer for all incubation steps. | |
| Unexpected bell-shaped dose-response curve | Cellular toxicity at high concentrations. | - Perform a concurrent cell viability assay (e.g., CellTiter-Glo®, MTS) to assess the cytotoxic effects of this compound at higher concentrations. |
| Compound precipitation at high concentrations. | - Visually inspect the wells with the highest concentrations for any precipitate.- Consider using a different solvent or a lower final solvent concentration. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a representative protocol for a RORγ reporter gene assay to determine the dose-response of this compound.
Cell Line: HEK293T cells Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RORγ expression plasmid
-
ROR response element (RORE)-driven luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Transfection: Co-transfect the cells with the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations. Further dilute these stocks in assay medium to the desired final concentrations. The final DMSO concentration in all wells should be consistent and typically below 0.5%.
-
Compound Treatment: Remove the transfection medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Further normalize the data to the vehicle control to determine the fold activation.
-
Plot the fold activation against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50, Hill slope, and maximal effect.
-
Visualizations
RORγ Signaling Pathway
Caption: Simplified RORγ signaling pathway activated by this compound.
Experimental Workflow for this compound Dose-Response Assay
Caption: Workflow for a this compound dose-response reporter gene assay.
Troubleshooting Logic for Inconsistent EC50 Values
Caption: Logical steps for troubleshooting this compound EC50 variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 4. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNE-0946 and Kinase Screening
Important Note: Initial research indicates that GNE-0946 is a potent and selective RORγ (Retinoid-related orphan receptor gamma) agonist and not a kinase inhibitor. As such, a technical support guide focused on its off-target effects in kinase screening would not be applicable.
To fulfill the spirit of your request for a technical support center focused on kinase inhibitor off-target effects, we have created the following guide using a well-characterized Polo-like Kinase 1 (PLK1) inhibitor, Volasertib , as an exemplar. This will allow us to address the core requirements of your request, including troubleshooting guides, FAQs, data presentation, experimental protocols, and visualizations relevant to researchers working with kinase inhibitors.
Technical Support Center: Troubleshooting Off-Target Effects of Volasertib in Kinase Screening
This guide is intended for researchers, scientists, and drug development professionals who are using Volasertib in their experiments and may encounter issues related to its selectivity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Volasertib and what is its primary target?
Volasertib is an ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine-protein kinase that plays a crucial role in regulating various stages of the cell cycle, particularly mitosis.[2][3] Due to its significant role in cell division, PLK1 is a target for cancer therapy.[2][3]
Q2: Why is understanding the off-target effects of Volasertib important?
While Volasertib is a potent PLK1 inhibitor, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects. These unintended interactions can result in unexpected experimental outcomes, cellular toxicity, and potential side effects in a clinical setting.[4][5] Identifying and understanding these off-targets is crucial for interpreting experimental data accurately and anticipating potential biological consequences.[1]
Q3: What are some known off-targets of Volasertib?
Kinome profiling studies have been conducted to identify the off-targets of Volasertib. One study using thermal proteome profiling identified approximately 200 potential off-targets.[1] Notably, this study confirmed that Phosphatidylinositol Phosphate Kinase Type II Alpha (PIP4K2A) and Zinc-binding Alcohol Dehydrogenase Domain-containing protein 2 (ZADH2) are off-targets of Volasertib.[1] It is important to note that another PLK1 inhibitor, onvansertib, did not affect PIP4K2A, suggesting this is a specific off-target of Volasertib.[1] The high degree of conservation in the ATP-binding site among different PLK subtypes and other kinases increases the risk of off-target effects for ATP-competitive inhibitors like Volasertib.[6]
Q4: How can I experimentally determine if Volasertib is causing off-target effects in my assay?
Several experimental approaches can help you assess the off-target effects of Volasertib:
-
Kinome Profiling: Screen Volasertib against a large panel of kinases to determine its selectivity profile. This will provide a broad overview of its potential off-targets.[5]
-
Use of Structurally Different Inhibitors: Compare the biological effects of Volasertib with other PLK1 inhibitors that have a different chemical scaffold. If the observed effect is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If you hypothesize a specific off-target is responsible for an observed phenotype, you can try to rescue the effect by overexpressing the wild-type version of that off-target kinase.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify the engagement of Volasertib with its intended target and potential off-targets in a cellular context.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Phenotype Not Consistent with PLK1 Inhibition | The observed phenotype may be due to the inhibition of an off-target kinase. | 1. Review the known off-targets of Volasertib from published kinome screening data. 2. Perform a kinome-wide selectivity screen to identify potential off-targets in your experimental system. 3. Use a structurally unrelated PLK1 inhibitor to see if the phenotype is recapitulated. |
| High Variability in Experimental Replicates | Inconsistent inhibitor concentration, cell density, or assay conditions. | 1. Ensure accurate and consistent pipetting of Volasertib. 2. Maintain consistent cell seeding densities across all wells. 3. Optimize assay parameters such as incubation time and reagent concentrations. |
| Observed Effect Occurs at a Different Potency (IC50) Than Expected | The cellular potency of an inhibitor can be influenced by off-target effects or cell-specific factors. | 1. Confirm the identity and purity of your Volasertib compound. 2. Characterize the expression levels of PLK1 and potential off-targets in your cell line. 3. Consider performing a target engagement assay to confirm that Volasertib is binding to PLK1 at the expected concentrations. |
Quantitative Data: Kinase Selectivity of Volasertib
The following table summarizes the inhibitory activity of Volasertib against its primary target PLK1 and selected off-targets. Data is presented as the concentration of inhibitor required for 50% inhibition (IC50) or as a percentage of control at a given concentration.
| Kinase | IC50 (nM) or % Inhibition @ Conc. | Reference |
| PLK1 | Data not available in search results | |
| PIP4K2A | Stabilized by Volasertib | [1] |
| ZADH2 | Stabilized by Volasertib | [1] |
Note: Specific IC50 values for Volasertib against a broad kinase panel were not available in the provided search results. Researchers should refer to comprehensive kinase screening databases or perform their own kinome profiling for detailed quantitative data.
Experimental Protocols
Kinome Profiling Using a Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a test compound (Volasertib) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Methodology:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Incubation: Each kinase from the panel is incubated with the immobilized ligand and the test compound (Volasertib) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Competition: Volasertib competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) with primers specific to a DNA tag conjugated to each kinase.
-
Data Analysis: The amount of kinase bound in the presence of Volasertib is compared to a DMSO control. A lower amount of bound kinase indicates stronger binding of Volasertib. Results are often reported as a percentage of DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with either Volasertib or a vehicle control (DMSO).
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., PLK1 or a potential off-target) remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Volasertib indicates target engagement.
Visualizations
References
- 1. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GNE-477 Concentration for In Vivo Studies
Disclaimer: The initial query mentioned "GNE-0946," however, literature searches indicate that the potent, dual PI3K/mTOR inhibitor used in in vivo cancer studies is GNE-477 . This guide will focus on GNE-477. Please verify the identity of your compound before proceeding with any experiment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-477 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNE-477?
A1: GNE-477 is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] It inhibits PI3Kα with an IC50 of 4 nM and has a Kiapp of 21 nM for mTOR.[1] By simultaneously targeting both PI3K and mTOR, GNE-477 can effectively block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4][5]
Q2: What is a recommended starting dose for GNE-477 in in vivo mouse studies?
A2: Based on published studies, a good starting point for GNE-477 in mouse xenograft models is in the range of 10-25 mg/kg, administered daily.[6][7] However, the optimal dose can vary depending on the tumor model, the route of administration, and the specific research question. Doses as low as 1 mg/kg have shown significant tumor growth inhibition, while doses up to 50 mg/kg have also been used.[7][8] A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
Q3: What is the best route of administration for GNE-477 in vivo?
A3: GNE-477 has been successfully administered in mice via both oral gavage (p.o.) and intraperitoneal (i.p.) injection.[6][8][9] The choice of administration route may depend on the experimental design, the vehicle formulation, and the desired pharmacokinetic profile. Oral administration is generally less invasive, while intraperitoneal injection can sometimes lead to more direct and rapid systemic exposure.
Q4: How should I prepare a GNE-477 formulation for in vivo administration?
A4: GNE-477 is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for in vivo delivery. A common approach is to first dissolve GNE-477 in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it in a vehicle suitable for animal administration.[7] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Data Presentation: In Vivo Efficacy of GNE-477
| Tumor Model | Mouse Strain | Dose | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| PC3 (Prostate Cancer) | - | 1-20 mg/kg | Daily (QD) for 14 days | - | Significant tumor growth inhibition; stasis at 20 mg/kg | [7] |
| RCC1 (Renal Cell Carcinoma) | Nude mice | 10 and 50 mg/kg | Daily for 3 weeks | Intraperitoneal (i.p.) | Potent inhibition of xenograft tumor growth | [8] |
| U2OS (Osteosarcoma) | Nude mice | 25 mg/kg | - | Intraperitoneal (i.p.) | Tumor regression and impeded tumor growth | [6] |
| U87MG/M (Glioblastoma) | - | 10-40 mg/kg | - | - | Reduced tumor growth | |
| MCF7.1 (Breast Cancer) | - | 10 mg/kg | Daily (QD) for 21 days | Oral (p.o.) | 73% tumor growth inhibition |
Experimental Protocols
Protocol 1: Preparation of GNE-477 Formulation for Oral Gavage
Materials:
-
GNE-477 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of GNE-477 powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the GNE-477 completely. For example, to prepare a 10 mg/mL stock, you might start with 10% DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A commonly used vehicle composition is 40% PEG300, 5% Tween-80, and 55% saline.
-
Slowly add the GNE-477/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, sonicate the final formulation for a few minutes to ensure a homogenous suspension.
-
Visually inspect the formulation for any precipitation before administration.
-
Prepare the formulation fresh daily.
Protocol 2: In Vivo Xenograft Study Workflow
-
Cell Culture and Implantation: Culture the desired cancer cell line under sterile conditions. Once the cells reach the desired confluency, harvest and resuspend them in an appropriate medium (e.g., a 1:1 mixture of serum-free medium and Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer GNE-477 or the vehicle control according to the planned dosing schedule and route.[9]
-
Monitoring for Efficacy and Toxicity: Continue to measure tumor volume and mouse body weight two to three times per week.[9] Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or fur condition.[9]
-
Endpoint and Analysis: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform any downstream analyses, such as western blotting or immunohistochemistry, to assess target engagement.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GNE-477.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of GNE-477, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. Therapeutic impacts of GNE-477-loaded H2O2 stimulus-responsive dodecanoic acid-phenylborate ester-dextran polymeric micelles on osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
GNE-0946 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the RORγ agonist, GNE-0946, in DMSO and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
For long-term storage, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO and store them in aliquots in amber glass vials with minimal headspace. While specific public stability data for this compound is limited, general guidelines for small molecules in DMSO suggest the following:
| Storage Temperature | Recommended Duration |
| -80°C | ≤ 6 months |
| -20°C | ≤ 1 month |
To minimize degradation, avoid repeated freeze-thaw cycles. Studies on a wide range of compounds have shown that many are stable for at least 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C.[1][2][3]
Q2: How stable is this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively reported in publicly available literature. The stability of any small molecule in aqueous media is influenced by several factors including the specific media composition (pH, presence of serum, and other additives), incubation temperature, and exposure to light.[4][5] It is highly recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment. If you suspect instability is affecting your results, a stability assessment should be performed under your specific experimental conditions.
Q3: What are the signs of this compound degradation or precipitation in my experiments?
Inconsistent or lower-than-expected biological activity, the appearance of precipitates in your stock or working solutions, or changes in the color of the solution can all be indicators of this compound degradation or poor solubility.
Q4: What is the signaling pathway of this compound?
This compound is a synthetic agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17A and IL-17F.[6][7] Upon binding by an agonist like this compound, RORγ binds to ROR Response Elements (ROREs) on the DNA and recruits co-activators to initiate the transcription of its target genes.[8]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in DMSO stock solution. | 1. Prepare fresh DMSO stock solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage. 4. Perform a stability assessment of your stock solution using the protocol below. |
| Degradation of this compound in cell culture medium. | 1. Prepare working solutions in cell culture medium immediately before use. 2. Avoid storing this compound in aqueous solutions for extended periods. 3. If pre-incubation is necessary, conduct a time-course experiment to determine the stability of this compound under your specific assay conditions (see protocol below). |
| Precipitation of this compound. | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to maintain solubility.[9] 2. When preparing working solutions, add the DMSO stock to the medium dropwise while vortexing. 3. Visually inspect for precipitates after dilution. |
Experimental Protocols
The following are generalized protocols to assess the stability of this compound. It is recommended to adapt these protocols to your specific experimental conditions and analytical capabilities.
Protocol 1: Stability of this compound in DMSO
This protocol outlines a method to determine the long-term stability of this compound in DMSO at different storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each temperature.
-
Analyze the concentration and purity of this compound in the sample using a validated HPLC-UV or LC-MS method.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Protocol 2: Stability of this compound in Cell Culture Media
This protocol is designed to evaluate the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a working solution of this compound in the pre-warmed medium to your final desired concentration (ensure the final DMSO concentration is non-toxic to your cells, typically <0.5%).
-
Incubate the solution in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of this compound in the aliquot by HPLC-UV or LC-MS.[10] For LC-MS analysis, a protein precipitation step (e.g., with acetonitrile) may be necessary if the medium contains serum.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
GNE-0946 inconsistent results in reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-0946 in reporter assays. This compound is a potent and selective Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) agonist, and this guide is designed to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent and selective agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ)[1]. RORγ is a nuclear receptor that functions as a transcription factor. As an agonist, this compound binds to RORγ and enhances its ability to regulate the transcription of target genes.
Q2: I am observing high variability between replicate wells in my luciferase reporter assay with this compound. What are the common causes?
High variability in luciferase assays can stem from several factors, many of which are related to general assay technique rather than the specific compound used.[2][3] Common causes include:
-
Pipetting errors: Inconsistent volumes of cells, reagents, or this compound can lead to significant differences in reporter activity.
-
Cell health and density: Variations in cell viability or number of cells seeded per well will directly impact reporter gene expression. Ensure a uniform, healthy monolayer of cells before starting the experiment.
-
Transfection efficiency: If using a transiently transfected reporter construct, variability in transfection efficiency across wells is a major source of inconsistency.
-
Reagent preparation and storage: Improperly stored or prepared reagents, including the luciferase substrate and this compound, can lead to inconsistent activity.
Q3: My reporter signal is lower than expected after treatment with this compound. What could be the issue?
Low signal in a reporter assay can be due to a variety of factors.[2][3] Consider the following possibilities:
-
Suboptimal this compound concentration: You may be using a concentration of this compound that is outside the optimal range for activating the RORγ receptor in your specific cell line. A dose-response experiment is recommended.
-
Cell line responsiveness: The cell line you are using may have low endogenous expression of RORγ or lack the necessary co-factors for this compound-mediated activation.
-
Reporter construct design: The reporter construct may have a weak promoter or insufficient RORγ response elements (ROREs).
-
Luciferase assay reagents: Ensure your luciferase substrate and lysis buffer are fresh and have been stored correctly.
Q4: Can cellular cholesterol levels affect my results with this compound?
Yes, cellular cholesterol and its metabolites can influence RORγ activity.[4][5] RORγ is considered a sensor for cholesterol metabolism. Therefore, variations in the cholesterol content of your cell culture media or serum could potentially lead to inconsistent reporter assay results by altering the baseline activity of RORγ.[4][5] Maintaining consistent cell culture conditions, including the serum batch, is crucial.
Troubleshooting Guide
Inconsistent results in reporter assays involving this compound can be systematically addressed by considering the experimental workflow.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound reporter assay results.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting Inaccuracy | Use a multichannel pipette for reagent addition. Prepare a master mix of reagents to be added to all wells. |
| Inconsistent Cell Numbers | Ensure a single-cell suspension before plating. Check for even cell distribution in the plate. | |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low or No Signal | Low RORγ Expression | Use a cell line known to express RORγ or co-transfect with a RORγ expression vector. |
| Inactive this compound | Verify the integrity and concentration of your this compound stock solution. | |
| Insufficient Incubation Time | Optimize the incubation time with this compound (e.g., 16-24 hours). | |
| High Background Signal | Autofluorescence/Chemiluminescence | Use white, opaque-bottom plates for luminescence assays. Allow plates to equilibrate to room temperature before reading. |
| Contamination | Ensure all reagents and cell cultures are sterile. | |
| Unexpected Decrease in Signal at High this compound Concentrations | Compound Cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your reporter assay to assess this compound toxicity at high concentrations.[6] |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target effects. It is important to work within the recommended concentration range. |
Experimental Protocols
A detailed methodology for a typical RORγ reporter assay is provided below.
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well, white, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
For transient transfection, prepare a mix containing a RORγ-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
This compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Use a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Quantitative Data
The following table summarizes the potency of this compound and provides a comparison with other known RORγ modulators.
| Compound | Mode of Action | Cell Line | EC50 / IC50 (nM) |
| This compound | Agonist | HEK293 | 4 |
| SR1078 | Agonist | HEK293T | ~800 |
| Desmosterol | Endogenous Agonist | HEK293T | >10,000 |
| SR2211 | Inverse Agonist | HEK293T | ~100 |
Data compiled from publicly available sources.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Targeting the cholesterol-RORα/γ axis inhibits colorectal cancer progression through degrading c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0946 Target Engagement Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of GNE-0946, a potent and selective Retinoid-related orphan receptor gamma (RORγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: The primary cellular target of this compound is the Retinoid-related orphan receptor gamma (RORγ), also known as RORc. This compound acts as a potent and selective agonist for RORγ, with a reported EC50 of 4 nM in HEK293 cells.[1]
Q2: What are the recommended methods to confirm this compound target engagement in cells?
A2: We recommend a multi-faceted approach to confirm RORγ engagement by this compound in a cellular context. The primary methods include:
-
Cellular Thermal Shift Assay (CETSA®): To directly demonstrate the binding of this compound to RORγ in intact cells.
-
RORγ Reporter Gene Assay: To functionally assess the agonistic activity of this compound on RORγ-mediated transcription.
-
Downstream Signaling Analysis (qPCR): To quantify the modulation of known RORγ target genes.
Q3: Which cell lines are suitable for this compound target engagement studies?
A3: The choice of cell line depends on the specific assay.
-
For CETSA: Any human or mouse cell line endogenously expressing RORγ is suitable. Th17-polarized primary T cells or cell lines like Jurkat (T-lymphocyte) or HEK293 (human embryonic kidney) are commonly used.
-
For Reporter Assays: HEK293 or Jurkat cells are often used as they are readily transfectable with RORγ and reporter plasmids.
-
For Downstream Signaling Analysis: Primary human or mouse naïve CD4+ T cells differentiated under Th17-polarizing conditions are the most physiologically relevant model.
Q4: What is the expected outcome of this compound treatment in a target engagement assay?
A4: As an agonist, this compound is expected to:
-
Increase the thermal stability of RORγ in a CETSA assay.
-
Increase the signal (e.g., luciferase activity) in a RORγ reporter gene assay.
-
Upregulate the mRNA expression of RORγ target genes, such as IL17A, IL17F, and CCL20.
Troubleshooting Guides
Issue 1: No thermal shift observed in CETSA for RORγ with this compound treatment.
| Possible Cause | Suggestion |
| Low RORγ expression in the chosen cell line. | Confirm RORγ protein expression levels by Western blot. Consider using a cell line with higher endogenous expression or a RORγ-overexpressing cell line. |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment. A starting point could be 1-10 µM for 1-2 hours. |
| Inefficient cell lysis. | Ensure complete cell lysis to release soluble RORγ. Optimize lysis buffer and procedure. |
| Poor antibody quality for Western blot detection. | Validate the anti-RORγ antibody for specificity and sensitivity in your cell lysate. |
| Incorrect heating temperature range. | Optimize the temperature gradient for the CETSA experiment. The melting point of RORγ may vary between cell lines. |
Issue 2: High background or no induction in the RORγ reporter gene assay.
| Possible Cause | Suggestion |
| Leaky reporter plasmid. | Use a reporter construct with a minimal promoter to reduce basal activity. |
| Low transfection efficiency. | Optimize transfection protocol for your cell line (e.g., lipid reagent-to-DNA ratio, cell density). |
| Cell toxicity from this compound. | Assess cell viability at the tested concentrations of this compound using an MTT or similar assay. |
| Insufficient RORγ expression. | Co-transfect with a RORγ expression vector if endogenous levels are low. |
| Problem with luciferase substrate or detection. | Ensure the luciferase substrate is fresh and the luminometer is set up correctly. |
Issue 3: Inconsistent qPCR results for RORγ target genes.
| Possible Cause | Suggestion |
| Poor RNA quality. | Check RNA integrity (e.g., using a Bioanalyzer). Use a robust RNA extraction method. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. |
| Suboptimal qPCR primers. | Validate primer efficiency and specificity by running a standard curve and melt curve analysis. |
| Inappropriate housekeeping gene. | Select a stable housekeeping gene for your experimental conditions (e.g., GAPDH, ACTB, RPL13A). |
| Incorrect cell culture conditions for Th17 differentiation. | Ensure the cytokine cocktail and timing for Th17 polarization are optimal for inducing RORγ and its target genes. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for RORγ
This protocol describes how to assess the binding of this compound to RORγ in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
RORγ-expressing cells (e.g., Jurkat or Th17-polarized primary T cells)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-RORγ antibody (for Western blot)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
PCR tubes and a thermal cycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Culture RORγ-expressing cells to the desired density.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at different temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody against RORγ.
-
Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for RORγ at each temperature.
-
Plot the percentage of soluble RORγ relative to the non-heated control against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
RORγ Luciferase Reporter Gene Assay
This protocol outlines a method to functionally measure the agonist activity of this compound on RORγ-mediated gene transcription.
Materials:
-
HEK293 or Jurkat cells
-
RORγ expression plasmid (e.g., pCMV-RORγ)
-
RORγ-responsive reporter plasmid (e.g., pGL4 with ROR response elements driving luciferase expression)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the RORγ expression plasmid, the RORγ-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Downstream Target Gene Expression Analysis by qPCR
This protocol describes how to measure the effect of this compound on the expression of RORγ target genes in Th17 cells.
Materials:
-
Naïve CD4+ T cells
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (IL17A, IL17F, IL23R, CCL20, CCR6) and a housekeeping gene (GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Th17 Differentiation and Treatment:
-
Culture naïve CD4+ T cells under Th17-polarizing conditions.
-
Treat the differentiating cells with this compound or DMSO for 24-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
-
Data Presentation
Table 1: Quantitative Data for this compound Target Engagement
| Assay | Cell Line | Parameter | Value |
| RORγ Agonist Activity | HEK293 | EC50 | 4 nM[1] |
Table 2: Example Quantitative Data for RORγ Modulators in Cellular Assays
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Agonist 1 | FRET Assay | - | EC50 | 3.7 | [1] |
| Inverse Agonist 2 | FRET Assay | - | IC50 | 2.0 | [1] |
| Ursonic Acid | GAL4 Reporter Assay | - | IC50 | 1.15 | [2] |
| Oleanonic Acid | GAL4 Reporter Assay | - | IC50 | 1.34 | [2] |
Mandatory Visualization
Caption: RORγ signaling pathway in Th17 cells activated by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: GNE-0946 Cellular Thermal Shift Assay (CETSA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Cellular Thermal Shift Assay (CETSA) to assess the target engagement of GNE-0946, a potent and selective RORγ (RORc) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Cellular Thermal Shift Assay (CETSA)?
A1: CETSA is a biophysical assay that evaluates the interaction between a ligand (e.g., this compound) and its target protein within a cellular environment. The core principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg), while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.
Q2: What are the primary applications of CETSA in drug discovery?
A2: CETSA is a powerful tool in various stages of drug discovery. Its primary application is to confirm target engagement, demonstrating that a compound binds to its intended target within the complex environment of a living cell. It can also be used to study off-target effects, understand mechanisms of drug resistance, and identify downstream effects of target binding. Furthermore, high-throughput versions of CETSA can be employed for screening compound libraries to identify novel binders for a specific target.
Q3: Can CETSA be used to determine the binding affinity of this compound for RORγ?
A3: While CETSA provides strong evidence of target engagement, it is not a direct measure of binding affinity (Kd). The thermal shift observed is influenced by factors beyond simple affinity, including the cellular environment and the specific structural changes induced by ligand binding. However, by performing isothermal dose-response (ITDR) CETSA, where cells are treated with varying concentrations of the compound at a fixed temperature, one can determine an apparent potency (EC50) of target engagement in the cellular context.
Q4: What are the key differences between traditional thermal shift assays (TSA) and CETSA?
A4: The most significant difference is the experimental system. Traditional TSAs are performed on purified, recombinant proteins in a controlled in vitro environment. In contrast, CETSA is conducted in a more physiologically relevant setting, using either cell lysates, intact cells, or even tissue samples. This allows CETSA to account for factors like cell permeability, intracellular metabolism, and interactions with other cellular components that are absent in traditional TSAs.
Experimental Protocol: this compound CETSA
This protocol provides a general framework for assessing the target engagement of this compound with its target RORγ in a human cell line (e.g., HEK-293). Optimization of specific parameters may be required for different cell lines or experimental setups.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a sufficient number of cells (e.g., 1-2 x 106 cells per condition) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to the desired final concentrations in cell culture medium.
-
Cell Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.
II. Heat Challenge
-
Cell Harvesting: After treatment, harvest the cells by scraping or trypsinization.
-
Washing: Wash the cells with ice-cold PBS to remove any residual medium and compound.
-
Aliquoting: Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and subject them to a temperature gradient for a defined period (e.g., 3-8 minutes). A control sample should be kept at a non-denaturing temperature (e.g., 37°C).
III. Cell Lysis and Protein Quantification
-
Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease inhibitors.
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
IV. Detection of Soluble RORγ
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for RORγ. Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection: Detect the signal using an appropriate substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the non-heated control to generate melting curves or isothermal dose-response curves.
Quantitative Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Based on the reported EC50 of 4 nM for HEK-293 cells. A broad range is recommended for initial experiments. |
| Incubation Time | 1 - 3 hours | This may need to be optimized |
Addressing GNE-0946 solubility problems in aqueous solutions
Welcome to the technical support center for GNE-0946. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when working with this compound.
Q1: I'm having trouble dissolving this compound in aqueous buffers like PBS for my in vitro assay. What is the recommended solvent?
A1: this compound is a lipophilic compound with low aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted to the final working concentration in your aqueous experimental medium.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Rapid Mixing: When diluting, add the this compound DMSO stock directly to your culture medium and mix immediately and vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of a Surfactant: For particularly challenging applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in your final formulation can help to maintain the solubility of this compound.[1]
Q3: What is the maximum concentration of this compound I can use in my aqueous-based assay?
A3: The maximum achievable concentration of this compound in a purely aqueous solution is very low. For most in vitro cell-based assays, the working concentration will be in the nanomolar to low micromolar range. The EC50 for this compound in HEK-293 cells is reported to be 4 nM.[1] It is crucial to experimentally determine the maximum soluble concentration in your specific assay buffer or cell culture medium. Please refer to the experimental protocol section for a method to determine the maximal soluble concentration.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Concentration | Notes | Reference |
| Stock Solution Solubility | DMSO | 100 mg/mL (217.02 mM) | May require warming and sonication. Use freshly opened DMSO as it is hygroscopic. | [1] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | A formulation for in vivo studies. | [1] |
| EC50 | HEK-293 cells | 4 nM | Potency as a RORγ agonist. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath at room temperature for 10-15 minutes. Gentle warming to 30-40°C can also be applied if necessary.
-
Once the this compound is completely dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Medium
Objective: To determine the highest concentration of this compound that can be achieved in a specific aqueous buffer or cell culture medium without precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer or cell culture medium of interest
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your chosen aqueous medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform serial 2-fold dilutions down to a low nanomolar range.
-
Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the same duration.
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for the presence of crystals or amorphous precipitate.
-
The highest concentration that remains clear and free of any precipitate is the maximum soluble concentration for this compound in that specific medium under those conditions.
Visualizations
RORγ Signaling Pathway
Caption: Simplified RORγ signaling pathway activated by this compound.
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic: this compound Precipitation in Aqueous Media
References
Validation & Comparative
A Comparative Guide to RORγt Modulators: GNE-0946 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target. As the master transcription factor for T helper 17 (Th17) cells, it orchestrates the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] This central role places RORγt at the nexus of drug discovery for two distinct therapeutic areas: its inhibition is a promising strategy for autoimmune diseases, while its activation is being explored to enhance anti-tumor immunity.
This guide provides an objective comparison of different classes of RORγt modulators, using experimental data from key examples within each class. We will examine orthosteric, allosteric, and covalent inverse agonists, as well as agonists, to provide a comprehensive overview for researchers in the field.
The RORγt Signaling Pathway
RORγt activity is induced by cytokines such as IL-6 and IL-23. Upon activation, it drives the transcription of genes essential for the Th17 phenotype, including IL17A, IL17F, and IL22. Modulation of RORγt activity with small molecules can either block or enhance this process, providing a powerful tool to control immune responses.
Classes of RORγt Modulators and Comparative Performance
RORγt modulators can be broadly categorized by their binding site and mechanism of action. The primary classes include orthosteric inverse agonists, which bind the natural ligand pocket; allosteric inverse agonists, which bind a distinct site; agonists, which enhance receptor activity; and covalent inhibitors, which form a permanent bond.
Orthosteric Inverse Agonists
These compounds bind to the canonical ligand-binding domain (LBD), competing with endogenous ligands and stabilizing a receptor conformation that is unable to bind co-activators, thereby repressing gene transcription. This is the most extensively studied class of RORγt inhibitors.
Key Examples: JNJ-61803534 and Vimirogant (VTP-43742)
JNJ-61803534 is a potent, selective, and orally active RORγt inverse agonist that has demonstrated efficacy in preclinical models of arthritis and psoriasis.[4] Vimirogant, another selective oral inhibitor, has shown positive results in Phase 1 and 2a clinical trials for psoriasis, reducing disease severity and plasma IL-17 levels.[5]
A Note on GNE-0946: Data on this compound is primarily available through chemical vendors and is contradictory. Some sources describe it as a potent agonist with an EC50 of 4 nM[6], while others, along with related publications from Genentech on the imidazo[1,5-a]pyridine scaffold, classify it as an inverse agonist.[7] The primary literature strongly suggests that compounds from this chemical series are RORγt inverse agonists designed for autoimmune diseases.[8]
Allosteric Inverse Agonists
Allosteric modulators represent an innovative approach, binding to a topographically distinct pocket on the LBD. This binding induces a conformational change that repositions Helix 12, a key structural element for co-activator recruitment, thereby inhibiting RORγt activity through a non-competitive mechanism.[9]
Key Example: MRL-871
MRL-871 is a potent allosteric inverse agonist with a distinct isoxazole chemotype. It effectively reduces IL-17a mRNA production and serves as a key tool compound for studying allosteric modulation of RORγt.
RORγt Agonists
In contrast to inhibitors, agonists aim to enhance RORγt's transcriptional activity. This approach is being pursued in immuno-oncology to boost the anti-tumor activity of Th17 and cytotoxic Tc17 cells.[10] Agonists stabilize the active conformation of RORγt, promoting co-activator recruitment and increasing the expression of effector cytokines.
Key Examples: LYC-54143 and Cintirorgon (LYC-55716)
These synthetic agonists have been shown to enhance the differentiation and cytokine production of Type 17 T cells.[11][12] Preclinical studies demonstrate that LYC-54143 inhibits tumor growth in syngeneic models and can improve the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[13][14] Cintirorgon is a first-in-class oral RORγ agonist that has advanced to clinical trials in patients with solid tumors.[15][16][17]
Covalent Inhibitors
Covalent inhibitors form a permanent chemical bond with a specific amino acid residue within the target protein. This offers the potential for prolonged duration of action and high potency. Recently, the first-in-class RORγ covalent inhibitors have been developed, primarily for applications in castration-resistant prostate cancer (CRPC), where RORγ drives androgen receptor expression.
Key Example: Compound 29
Compound 29 is a highly potent and selective RORγ covalent inhibitor. It has been shown to significantly inhibit RORγ transcriptional activity, suppress tumor growth in mouse xenograft models, and induce apoptosis in CRPC cell lines.[18]
Quantitative Data Comparison
The following tables summarize the performance of these representative RORγt modulators based on published experimental data.
Table 1: Comparative In Vitro Potency
| Compound | Class | Assay Type | Target/Cell Line | Potency (IC₅₀ / EC₅₀ / Kᵢ) |
|---|---|---|---|---|
| JNJ-61803534 | Orthosteric Inverse Agonist | GAL4 Reporter Assay | HEK-293T | 9.6 nM (IC₅₀)[19] |
| IL-17A Inhibition (hPBMC) | Human CD4+ T cells | 230 nM (IC₅₀)[5] | ||
| Vimirogant (VTP-43742) | Orthosteric Inverse Agonist | Binding Assay | RORγt | 3.5 nM (Kᵢ)[20] |
| Co-activator Assay | RORγt | 17 nM (IC₅₀)[20] | ||
| IL-17A Secretion | Mouse Splenocytes | 57 nM (IC₅₀)[20] | ||
| MRL-871 | Allosteric Inverse Agonist | Co-activator Assay | RORγt | 12.7 nM (IC₅₀) |
| Cintirorgon (LYC-55716) | Agonist | Phase 1 Clinical Trial | Cancer Patients | Dosed up to 450 mg b.i.d.[13] |
| Compound 29 | Covalent Inhibitor | Luciferase Reporter | Prostate Cancer Cells | Potent Inhibition[18] |
| This compound (as agonist) | Conflicting Data | Reporter Assay | HEK-293 | 4 nM (EC₅₀)[6] |
Note: Direct comparison of potency values across different assays and labs should be done with caution.
Structural Overview of Modulator Binding
The distinct binding modes of orthosteric and allosteric modulators underlie their different mechanisms of action. Orthosteric compounds occupy the same pocket as natural ligands, while allosteric compounds bind to a separate, recently discovered site.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are detailed methodologies for key assays cited in the evaluation of RORγt modulators.
General Experimental Workflow
The discovery and characterization of RORγt modulators typically follow a standardized cascade, from initial high-throughput biochemical screens to complex in vivo disease models.
Protocol 1: TR-FRET Co-activator Recruitment Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a co-activator peptide.
-
Reagents:
-
His-tagged RORγt LBD protein.
-
Biotinylated co-activator peptide (e.g., from SRC1 or TRAP220).
-
Terbium (Tb)-cryptate-labeled anti-His antibody (FRET donor).
-
Streptavidin-d2 (FRET acceptor).
-
Assay Buffer (e.g., PBS, 0.1% BSA, DTT).
-
-
Procedure:
-
Dispense test compounds (typically in DMSO) into a 384-well low-volume black plate.
-
Add RORγt LBD and biotinylated co-activator peptide to the wells and incubate to allow for compound binding.
-
Add the detection mix containing Tb-anti-His antibody and Streptavidin-d2.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Data Analysis: Calculate the ratio of 665 nm / 620 nm signals. Inverse agonists will decrease this ratio in a dose-dependent manner. Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Human Th17 Polarization and IL-17A Secretion Assay
This cell-based assay evaluates a compound's effect on the differentiation of primary T cells into Th17 cells and their primary function.
-
Cell Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify naïve CD4+ T cells from PBMCs using a negative selection magnetic bead kit.
-
-
Polarization:
-
Coat 96-well plates with anti-CD3 (e.g., OKT-3) and anti-CD28 antibodies.
-
Seed naïve CD4+ T cells in T-cell media.
-
Add the Th17-polarizing cytokine cocktail: TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFNγ and anti-IL-4 neutralizing antibodies.
-
Add test compounds at various concentrations.
-
Culture for 3-6 days at 37°C, 5% CO₂.
-
-
Endpoint Analysis:
-
Collect the culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using a standard ELISA kit.
-
Data Analysis: Normalize IL-17A secretion to a vehicle (DMSO) control. Plot the percentage of inhibition against compound concentration to determine the IC₅₀.
-
Protocol 3: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
This in vivo model is used to assess the efficacy of RORγt inverse agonists in a disease-relevant context.
-
Animals:
-
Use 8-12 week old BALB/c or C57BL/6 mice.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
On Day 0, apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of each mouse.
-
Administer the test compound (e.g., JNJ-61803534) orally once or twice daily, starting on Day 0. Include a vehicle control group.
-
Continue daily IMQ application and compound administration for 5-7 days.
-
Monitor clinical signs daily: erythema (redness), scaling, and skin thickness using a caliper. Assign a clinical score (e.g., 0-4) for each parameter.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Isolate RNA from skin tissue to measure the expression of RORγt target genes (Il17a, Il17f, Il22) via qRT-PCR.
-
Data Analysis: Compare the cumulative clinical scores, epidermal thickness, and gene expression levels between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
References
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lycera’s ROR-gamma agonists for cancer immunotherapy | Cancer Biology [blogs.shu.edu]
- 11. researchgate.net [researchgate.net]
- 12. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Guide to RORγt Modulation in Autoimmune Disease Models: The Case of TMP778
A direct comparative analysis of the in vivo efficacy between GNE-0946 and TMP778 cannot be provided at this time. Extensive searches of publicly available scientific literature and databases did not yield any information regarding the in vivo efficacy or experimental use of a compound designated this compound in the context of autoimmune or inflammatory disease models. The initial classification of this compound as a RORγ (RORc) agonist could not be substantiated with experimental data. In contrast, TMP778 is a well-characterized RORγt inverse agonist with documented in vivo efficacy in preclinical models of autoimmune disease.
This guide will therefore provide a comprehensive overview of the in vivo efficacy of TMP778, including its mechanism of action, experimental protocols, and supporting data. A general discussion of RORγ agonists is included to offer a conceptual contrast to the inverse agonist activity of TMP778.
TMP778: A RORγt Inverse Agonist for Autoimmune Disease
TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of numerous autoimmune diseases. By binding to RORγt, TMP778 inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).
In Vivo Efficacy of TMP778
TMP778 has demonstrated significant efficacy in animal models of autoimmune diseases, including Experimental Autoimmune Uveitis (EAU) and Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
| Model | Species/Strain | Key Efficacy Readouts | Reference |
| Experimental Autoimmune Uveitis (EAU) | B10.A Mice | - Significantly inhibited the development of EAU as determined by histological examination. - Reduced production of IL-17 and IFN-γ. - Lower percentages of lymphocytes expressing IL-17 and IFN-γ. | [1][2][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | - Significantly delayed the onset and reduced the severity of EAE. - Blocked MOG-specific IL-17A expression. - Inhibited the expression of Th17 signature genes (Il17a, Il17f, Il22, and CCL20). | [4][5] |
Experimental Protocols
-
Disease Induction: Mice are immunized with an emulsion of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA).[1][2][3]
-
Treatment: TMP778 is administered twice daily via subcutaneous injection.[3]
-
Efficacy Assessment:
-
Histological Examination: Eyes are collected at specified time points (e.g., day 14 or 21 post-immunization), and histological changes are scored to determine the severity of EAU.[1]
-
Cytokine Analysis: Spleen cells are isolated and re-stimulated in vitro with IRBP. The levels of IL-17 and IFN-γ in the culture supernatants are measured by ELISA.[1]
-
Flow Cytometry: Lymphocytes from the spleen and eyes are analyzed for the expression of intracellular cytokines (IL-17, IFN-γ) and transcription factors (RORγt, T-bet).[1]
-
-
Animal Model: C57BL/6 mice or IL-17-IRES-GFP transgenic mice.[4][5]
-
Disease Induction: Mice are immunized with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) in CFA, followed by injections of pertussis toxin.[5]
-
Treatment: TMP778 (e.g., 5 mg/kg or 20 mg/kg) or vehicle is administered subcutaneously twice a day for a specified duration (e.g., 6 days or 3 weeks).[5]
-
Efficacy Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.[5]
-
Cytokine and Gene Expression Analysis: Draining lymph node cells are isolated and re-stimulated with MOG35-55. IL-17A levels in the supernatant are measured. RNA is extracted from these cells to analyze the expression of Th17 signature genes by qPCR.[4][5]
-
Signaling Pathways and Experimental Workflow
RORγ Agonists: A Contrasting Mechanism
While TMP778 acts to inhibit RORγt, RORγ agonists are designed to enhance its activity. These compounds bind to the RORγ ligand-binding domain and stabilize a conformation that promotes the recruitment of co-activators, thereby increasing the transcription of RORγ target genes.
In the context of immunology, RORγ agonists have been explored primarily for their potential in cancer immunotherapy. By enhancing the function and survival of Th17 and Tc17 cells, RORγ agonists can promote anti-tumor immunity. Their effects include:
-
Increased production of pro-inflammatory cytokines: Such as IL-17A, IL-17F, and IL-22.
-
Enhanced T cell survival and persistence.
-
Modulation of the tumor microenvironment to be more favorable for an anti-tumor immune response.
A direct comparison of in vivo efficacy between a RORγ agonist and an inverse agonist like TMP778 would be context-dependent. In autoimmune disease models, a RORγ agonist would be expected to exacerbate the disease, while in cancer models, it may provide a therapeutic benefit.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Understanding GNE-0946: A Case of Mistaken Identity in Pharmacological Analysis
A central point of clarification is necessary when discussing the pharmacological analysis of GNE-0946. The compound this compound is characterized as a potent and selective agonist for the Retinoid-related Orphan Receptor gamma (RORγ), not an antagonist.[1] This is a critical distinction, as the method of analysis proposed, a Schild analysis, is specifically designed to characterize the behavior of antagonists, not agonists. Therefore, a "Schild analysis of this compound antagonism" is not a scientifically valid line of inquiry.
This guide will first elucidate the principles of Schild analysis and its application to competitive antagonists. It will then clarify the established function of this compound as an agonist and outline the appropriate experimental methods for its characterization.
The Purpose of Schild Analysis: Quantifying Antagonism
Schild analysis is a fundamental pharmacological method used to determine the affinity and mechanism of action of a competitive antagonist.[2] A competitive antagonist binds reversibly to the same receptor site as an agonist but does not elicit a response. Its presence reduces the potency of the agonist, causing a rightward shift in the agonist's dose-response curve without affecting the maximum possible response.[3][4]
The key output of a Schild analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[3] A linear Schild plot with a slope of 1 is indicative of simple, competitive antagonism.[2][4]
This compound: A RORγ Agonist
Contrary to the premise of analyzing its antagonism, this compound is a known RORγ agonist with a reported EC50 value of 4 nM in HEK-293 cells.[1] An agonist is a compound that binds to a receptor and activates it, producing a biological response. The potency of an agonist is typically quantified by its EC50 value, which is the concentration required to elicit 50% of the maximum response.
It is important to note that some literature may refer to "GNE" in the context of Schild analysis, but this refers to the enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase, not the compound this compound.[5] In that separate context, researchers used Schild analysis to study an inhibitor of the GNE enzyme.[5]
Characterizing an Agonist like this compound
The characterization of an agonist such as this compound involves different experimental approaches than those used for antagonists. The primary methods include:
-
Dose-Response Studies: These experiments measure the physiological effect of the agonist at various concentrations to determine its potency (EC50) and efficacy (the maximum effect it can produce).
-
Receptor Binding Assays: These assays directly measure the affinity of the agonist for its receptor, typically yielding a dissociation constant (Kd) or an inhibition constant (Ki).
-
Functional Assays: These experiments assess the downstream cellular consequences of receptor activation, such as changes in gene expression, protein-protein interactions, or second messenger signaling.
The following table summarizes the key differences in the pharmacological analysis of agonists and antagonists:
| Parameter | Agonist (e.g., this compound) | Competitive Antagonist |
| Primary Effect | Activates the receptor to produce a biological response. | Binds to the receptor but does not activate it; blocks the agonist's effect. |
| Key Metric | EC50: The concentration for 50% of maximal effect. | pA2/Ki: A measure of affinity for the receptor. |
| Primary Analysis Method | Dose-response curve fitting. | Schild analysis. |
Experimental Protocols
While a Schild analysis is not appropriate for this compound, a hypothetical protocol for a Schild analysis of a competitive antagonist is provided below for educational purposes. This is followed by a typical protocol for characterizing an agonist like this compound.
Hypothetical Schild Analysis Protocol for a Competitive Antagonist
-
Cell Culture and Seeding: Culture a cell line expressing the receptor of interest (e.g., HEK293 cells) under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Dose-Response: Prepare a series of dilutions of a known agonist for the receptor.
-
Antagonist Incubation: In separate sets of wells, pre-incubate the cells with several fixed concentrations of the competitive antagonist for a predetermined time to allow for equilibrium to be reached. A control set of wells will receive only the vehicle.
-
Agonist Stimulation: Add the agonist dilutions to the wells, both in the absence and presence of the different concentrations of the antagonist.
-
Functional Readout: After an appropriate incubation period, measure the cellular response using a suitable functional assay (e.g., a luciferase reporter assay for transcription factor activity, or a calcium flux assay).
-
Data Analysis:
-
Plot the agonist dose-response curves for each antagonist concentration.
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Construct the Schild plot by graphing log(dose ratio - 1) versus the log of the antagonist concentration.
-
Determine the pA2 value from the x-intercept of the linear regression of the Schild plot.
-
Protocol for Agonist (this compound) Characterization
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a RORγ-responsive reporter gene construct (e.g., a luciferase reporter driven by a promoter containing ROR response elements).
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Treatment: Add the this compound dilutions to the transfected cells and incubate for a period sufficient to allow for gene expression (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 value.
Visualizing Pharmacological Concepts
To further clarify these concepts, the following diagrams illustrate the theoretical underpinnings of Schild analysis and agonist dose-response curves.
Caption: Workflow for a typical Schild analysis experiment and data processing.
Caption: A typical sigmoidal dose-response curve for an agonist, indicating the EC50.
References
Validating GNE-0946 Activity in Primary Human T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the RORγ agonist GNE-0946's activity with other relevant modulators in the context of primary human T cell differentiation. The information presented herein is intended to assist in the validation and assessment of this compound's therapeutic potential by offering supporting experimental data and detailed protocols.
Introduction to RORγ and Th17 Cells
The Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells. Th17 cells are characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in host defense against extracellular pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, modulation of the RORγ pathway presents a promising therapeutic strategy for these conditions. This compound has been identified as a potent agonist of RORγ, suggesting its potential to enhance Th17-mediated immune responses.
Comparative Analysis of RORγ Modulators
The activity of this compound can be benchmarked against other synthetic RORγ modulators. This section provides a comparative summary of the effects of various RORγ agonists and inverse agonists on primary human T cells, with a focus on their impact on Th17 differentiation and function.
Table 1: Comparative Efficacy of RORγ Agonists on Human Th17 Differentiation
| Compound | Target(s) | Concentration | Effect on IL-17A Production | Effect on IL-17F Production | Effect on IL-22 Production | Reference |
| This compound | RORγ | Data not available | Data not available | Data not available | Data not available | N/A |
| LYC-54143 | RORγ | 5 µM | Increased | Increased | Increased | [1] |
| LYC-53772 | RORγ | 10 µM | Increased | Not Reported | Not Reported | [1] |
| Vehicle (DMSO) | Control | N/A | Baseline | Baseline | Baseline | [1] |
Note: Specific quantitative data for this compound in primary human T cells was not publicly available at the time of this guide's compilation. Researchers are encouraged to perform head-to-head comparisons.
Table 2: Comparative Efficacy of RORγ Inverse Agonists on Human Th17 Gene Expression
| Compound | Target(s) | Concentration | Effect on IL-17A mRNA | Effect on IL-17F mRNA | Effect on IL-23R mRNA | Reference |
| Compound A | RORγt | >IC50 | Decreased | Decreased | Not Reported | [2] |
| Compound B | RORγt | >IC50 | Decreased | Decreased | Not Reported | [2] |
| Compound C | RORγt | >IC50 | Decreased | Decreased | Not Reported | [2] |
| Vehicle (DMSO) | Control | N/A | Baseline | Baseline | Baseline | [2] |
Signaling Pathways and Experimental Workflow
To validate the activity of this compound, it is essential to understand the underlying signaling pathway and the experimental procedures involved.
RORγ Signaling Pathway in Th17 Differentiation
The differentiation of naive T cells into Th17 cells is initiated by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of STAT3, which in turn induces the expression of RORγt, the key isoform of RORγ in T cells. RORγt then drives the transcription of Th17-specific genes, including those encoding for IL-17A, IL-17F, and the IL-23 receptor (IL-23R). IL-23 plays a critical role in the expansion and stabilization of the Th17 phenotype. A RORγ agonist like this compound is expected to enhance the transcriptional activity of RORγt, leading to increased Th17 differentiation and cytokine production.
Experimental Workflow for Validating this compound Activity
The following workflow outlines the key steps to assess the impact of this compound on primary human T cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results.
Isolation of Primary Human Naive CD4+ T Cells
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Naive CD4+ T Cell Enrichment: Enrich for naive CD4+ T cells from the PBMC population using a negative selection kit (e.g., EasySep™ Human Naive CD4+ T Cell Isolation Kit). The purity of the isolated population should be assessed by flow cytometry, staining for CD4, CD45RA, and CCR7.
In vitro Th17 Differentiation of Human Naive CD4+ T Cells
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with PBS. Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells per well.
-
Th17 Differentiation Cocktail: Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and the following Th17-polarizing cytokines:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human TGF-β1 (10 ng/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Recombinant human IL-23 (10-20 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Compound Treatment: Add this compound or other RORγ modulators at desired concentrations to the cell cultures at the time of seeding. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.
Analysis of Th17 Differentiation and Function
-
Cytokine Analysis by ELISA: Collect cell culture supernatants after 3-6 days of culture. Measure the concentrations of IL-17A, IL-17F, and IL-22 using commercially available ELISA kits.
-
Intracellular Cytokine Staining and Flow Cytometry:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Stain for intracellular IL-17A and RORγt using fluorescently labeled antibodies.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.
-
-
Gene Expression Analysis by qPCR:
-
Harvest the cells after 24-72 hours of culture and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for RORC, IL17A, IL17F, IL22, and IL23R. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Logical Framework for Validation
The validation of this compound's activity follows a logical progression from initial hypothesis to conclusive evidence of its mechanism of action.
References
GNE-0946: A Comparative Analysis of its Cross-reactivity with Other Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of GNE-0946's cross-reactivity with other nuclear receptors, supported by experimental data and detailed protocols.
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17. Due to its role in autoimmune diseases, RORc has emerged as an attractive therapeutic target. The selectivity of RORc modulators is a critical aspect of their development to minimize off-target effects. This guide examines the cross-reactivity profile of this compound against a panel of other nuclear receptors.
Comparative Selectivity Profile of this compound
To assess the selectivity of this compound, its activity was evaluated against a range of other human nuclear receptors in a co-transfection reporter gene assay. The results, summarized in the table below, demonstrate that this compound is highly selective for RORc.
| Nuclear Receptor | Agonist/Antagonist Mode | Fold Selectivity vs. RORc |
| RORc (Primary Target) | Inverse Agonist | - |
| RORa | Inverse Agonist | >77 |
| RORb | Inverse Agonist | >77 |
| LXRb | Agonist | >77 |
| FXR | Agonist | >77 |
| RXRa | Agonist | >77 |
| VDR | Agonist | >77 |
| GR | Agonist | >77 |
| ERa | Antagonist | >77 |
| PR | Antagonist | >77 |
| AR | Antagonist | >77 |
Data sourced from Fauber, B. P., et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2907-2912.
As the data indicates, this compound exhibits greater than 77-fold selectivity for RORc over all other nuclear receptors tested, highlighting its specific inhibitory action on its intended target.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
Nuclear Receptor Co-transfection Reporter Gene Assay
This assay is designed to measure the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
A plasmid encoding the full-length human nuclear receptor of interest (e.g., RORa, LXRb, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor being tested.
-
2. Compound Treatment:
-
Twenty-four hours post-transfection, the culture medium is replaced with a medium containing this compound at various concentrations.
-
For agonist mode testing, the compound is added alone.
-
For antagonist/inverse agonist mode testing, the compound is added in the presence of a known agonist for the respective receptor.
3. Luciferase Activity Measurement:
-
After a 24-hour incubation period with the compound, the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer.
-
The relative light units (RLUs) are normalized to a control (vehicle-treated cells).
4. Data Analysis:
-
The IC50 (for inverse agonists/antagonists) or EC50 (for agonists) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Fold selectivity is determined by dividing the IC50 or EC50 value for the off-target nuclear receptor by the IC50 value for RORc.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the nuclear receptor co-transfection reporter gene assay used to assess the cross-reactivity of this compound.
Signaling Pathway Context
This compound acts as an inverse agonist on RORc, which is a key regulator of Th17 cell differentiation. The diagram below illustrates the simplified signaling pathway.
Safety Operating Guide
Proper Disposal of GNE-0946: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GNE-0946, a potent and selective DOT1L inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. Adherence to these guidelines is critical due to the compound's potential hazards.
Hazard Identification and Immediate Safety Precautions
This compound, also known as SGC-0946, is a chemical compound that requires careful handling. Based on available safety data, it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life | Acute aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
| Very toxic to aquatic life with long lasting effects | Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container:
-
Select a chemically compatible container with a secure, leak-proof lid.
-
The container must be in good condition, free of cracks or residue from previous use.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first volume of this compound waste.
-
The label must include the following information:
-
Full chemical name: this compound (or SGC-0946)
-
The hazards associated with the waste (e.g., "Toxic," "Aquatic Hazard")[3]
-
The accumulation start date (the date the first waste is added to the container)[3][4]
-
The name and contact information of the principal investigator or laboratory supervisor[2].
-
-
Waste Accumulation:
-
Collect all materials contaminated with this compound, including:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Spill cleanup materials.
-
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
-
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L[5][6][7]. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription. By inhibiting DOT1L, this compound can modulate the expression of genes involved in various cellular processes, including the MAPK/ERK signaling pathway, which is implicated in cell proliferation and survival[8][9].
Caption: this compound inhibits DOT1L, preventing H3K79 methylation.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 8. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Guidance for Handling GNE-0946
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GNE-0946. The following procedures are critical for ensuring personnel safety and proper management of this compound. Information is based on available safety data for the closely related compound SGC-0946.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][2][3] | Provides a barrier against splashes, droplets, and flying particles. Standard prescription glasses are not a substitute.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[1][4][5] | Protects skin from direct contact with the compound. Inspect gloves for any defects before use.[3] |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit.[6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated.[1][4][7] | Minimizes inhalation of the compound. Ensure proper fit and training for respirator use.[8] |
Chemical Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound, from receipt to preparation for use. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and storage of this compound.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[6]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[6]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7]
-
Don all required personal protective equipment (PPE) before handling the compound.[8]
-
When preparing solutions, wash your hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.[6]
3. Spill Response:
-
In the event of a spill, immediately notify personnel in the vicinity.[9][10]
-
For small spills, use an appropriate absorbent material to contain and clean up the spill.[9][11][12]
-
Avoid generating dust during cleanup.[7]
-
Place the collected waste into a sealed, labeled container for proper disposal.[9][10][12]
-
Decontaminate the spill area with a suitable cleaning agent.[12]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[9][13]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7][14]
-
All waste materials should be collected in a designated, labeled, and sealed container.[13][15]
-
Contact your institution's hazardous waste management program for pickup and disposal of the waste container.[16]
-
Avoid releasing the chemical into the environment, as it is very toxic to aquatic life.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell.[6] Rinse mouth.[6] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[4][17] Remove contaminated clothing.[17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][17] Remove contact lenses if present and easy to do.[7] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[4][17] If breathing is difficult, provide oxygen.[4] Seek medical attention if symptoms persist. |
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. osha.gov [osha.gov]
- 3. ny-creates.org [ny-creates.org]
- 4. media.hiscoinc.com [media.hiscoinc.com]
- 5. mannsupply.com [mannsupply.com]
- 6. SGC-0946|1561178-17-3|MSDS [dcchemicals.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. osha.gov [osha.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. acs.org [acs.org]
- 13. nixa.com [nixa.com]
- 14. nscc.edu [nscc.edu]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
